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  • Product: Z-Oxylysine
  • CAS: 59221-35-1

Core Science & Biosynthesis

Foundational

Z-Oxylysine chemical structure and physical properties

Executive Summary & Chemical Identity As the demand for safe, non-viral gene delivery vectors accelerates, the structural limitations of traditional polymers like poly-L-lysine (PLL) have become a critical bottleneck. PL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As the demand for safe, non-viral gene delivery vectors accelerates, the structural limitations of traditional polymers like poly-L-lysine (PLL) have become a critical bottleneck. PLL’s amide backbone resists physiological degradation, leading to severe cytotoxicity. The solution lies in a fundamental structural pivot: replacing the α -amino group of lysine with an α -hydroxyl group to create an ester-forming monomer.

This is the exact role of Z-Oxylysine (N- ϵ -CBZ-L-oxylysine). By serving as the chiral α -hydroxy acid precursor, Z-oxylysine enables the synthesis of poly[R-(4-aminobutyl)-L-glycolic acid] (PAGA)—a highly efficient, spontaneously biodegradable cationic polymer[1].

Below is a quantitative summary of Z-Oxylysine's physical and chemical properties[2]:

PropertyValue
IUPAC Name (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid
CAS Number 59221-35-1
Molecular Formula C 14​ H 19​ NO 5​
Molecular Weight 281.30 g/mol
Structural Class Protected α -hydroxy acid
Stereochemistry L-configuration (2S)

Mechanistic Synthesis: The Biocatalytic Pathway

Causality Principle: Traditional chemical deamination of amino acids (e.g., via diazotization) frequently results in partial racemization and low yields. To maintain the strict (S)-configuration required for downstream biological applications, a coupled enzymatic cascade is the gold standard. As demonstrated in foundational, utilizing a dual-enzyme system ensures 95% yield with 98.5% optical purity[3].

G Substrate N-ε-CBZ-L-Lysine Enz1 L-Amino Acid Oxidase (P. alcalifaciens) Substrate->Enz1 O2 Keto α-Keto Acid Intermediate (2-oxo-6-Z-aminohexanoic acid) Enz1->Keto NH3, H2O2 Enz2 L-2-Hydroxyisocaproate Dehydrogenase (L. confusus) Keto->Enz2 NADH Product CBZ-L-Oxylysine (Z-Oxylysine) Enz2->Product NAD+ Regen Formate Dehydrogenase (NADH Regeneration) Regen->Enz2 NADH supply

Biocatalytic cascade for Z-Oxylysine synthesis with in situ NADH regeneration.

Protocol 1: Enzymatic Synthesis of Z-Oxylysine

This protocol is designed as a self-validating system to ensure continuous enzymatic turnover without product inhibition.

  • Substrate Preparation: Dissolve N- ϵ -CBZ-L-lysine in a pH 7.5 aqueous buffer.

  • Oxidation Phase: Introduce L-amino acid oxidase (isolated from Providencia alcalifaciens ATCC 13159) alongside catalase[3].

    • Validation Checkpoint: Monitor dissolved O 2​ consumption. The inclusion of catalase is critical; it scavenges the byproduct H 2​ O 2​ , preventing oxidative deactivation of the oxidase enzyme.

  • Stereospecific Reduction: Add L-2-hydroxyisocaproate dehydrogenase (Lactobacillus confusus) and a catalytic amount of NADH[3].

  • Cofactor Regeneration: Introduce formate and formate dehydrogenase (Candida boidinii) to continuously recycle NAD + back to NADH.

    • Validation Checkpoint: Track the reaction via UV-Vis spectroscopy at 340 nm. A stable absorbance baseline confirms that the NADH regeneration cycle is perfectly matched to the reduction rate.

  • Isolation: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction with ethyl acetate.

Application in Gene Delivery: Synthesis of PAGA

Causality Principle: To bypass the cytotoxicity of PLL, Z-oxylysine is polymerized via its hydroxyl and carboxyl groups. This creates an ester backbone (poly-L-glycolic acid derivative). Esters are susceptible to spontaneous aqueous hydrolysis, ensuring the polymer safely degrades into non-toxic L-oxylysine monomers inside the cell after delivering its DNA payload[1].

PAGA_Synthesis Monomer Z-Oxylysine (Monomer) Polymerization Melt Polymerization (Vacuum, Heat) Monomer->Polymerization ProtectedPolymer Poly(N-CBZ-L-Oxylysine) (DP ~14-32) Polymerization->ProtectedPolymer H2O removal Deprotection Cbz Deprotection (Acidic/Catalytic) ProtectedPolymer->Deprotection PAGA PAGA (Cationic Biodegradable Polymer) Deprotection->PAGA Cbz removal Application Non-Viral Gene Delivery (DNA Complexation) PAGA->Application Electrostatic Binding

Workflow for the synthesis of PAGA from Z-Oxylysine and its application in gene delivery.

Protocol 2: Synthesis of PAGA and DNA Complexation
  • Melt Polymerization: Subject the Z-oxylysine monomer to high vacuum and elevated temperature to drive condensation polymerization.

    • Validation Checkpoint: Analyze the intermediate via Gel Permeation Chromatography (GPC). A target polydispersity index (PDI) of ~2.3 and a degree of polymerization (DP) of 14–32 confirms successful melt-phase esterification[1].

  • Deprotection: Remove the Cbz protecting groups using acidic conditions to yield the primary amine hydrochloride salt (PAGA).

    • Validation Checkpoint: Perform 1 H-NMR spectroscopy. The complete disappearance of the aromatic Cbz protons at ~7.3 ppm validates total deprotection.

  • DNA Complexation: Mix PAGA with plasmid DNA in an aqueous buffer.

    • Validation Checkpoint: Conduct an agarose gel retardation assay. Complete retention of DNA in the loading well at a charge ratio of 2.0 indicates optimal electrostatic condensation into nanoparticles[1].

Analytical Validation: Enantiomeric Purity

The biological efficacy and predictable degradation profile of PAGA rely strictly on the stereochemical uniformity of the Z-oxylysine monomer. Jemal and Cohen established a robust to determine the enantiomeric purity of Z-oxylysine[4].

Causality Principle: Because Z-oxylysine contains both a free hydroxyl and a carboxylic acid group, it exhibits low volatility and high polarity, which can degrade GC columns. It must be chemically derivatized (e.g., esterification of the acid and acylation of the hydroxyl) prior to injection. This conversion to a volatile derivative enables high-resolution baseline separation of the D- and L-enantiomers on a chiral stationary phase, ensuring the batch meets the >98% (S)-enantiomer specification.

References

  • Hanson, R.L., et al. "Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus." Applied Microbiology and Biotechnology, 1992.[Link]

  • Lim, Y., et al. "Development of a Safe Gene Delivery System Using Biodegradable Polymer, Poly[r-(4-aminobutyl)-L-glycolic acid]." Macromolecules, 2000.[Link]

  • Jemal, M., & Cohen, A. "Determination of enantiomeric purity of Z-oxylysine by capillary gas chromatography." Journal of Chromatography A, 1987.[Link]

Sources

Exploratory

Stability Dynamics and Analytical Profiling of Z-Oxylysine at Room Temperature: A Comprehensive Technical Guide

Executive Summary Z-Oxylysine (CAS: 59221-35-1), chemically designated as (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, is a synthetically critical chiral building block. Unlike standard alpha-amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Oxylysine (CAS: 59221-35-1), chemically designated as (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, is a synthetically critical chiral building block. Unlike standard alpha-amino acids, Z-Oxylysine is an alpha-hydroxy acid featuring an epsilon-amine protected by a benzyloxycarbonyl (Z or Cbz) group. It is primarily utilized in advanced peptidomimetics and pharmaceutical development. This whitepaper elucidates the thermodynamic and kinetic stability of Z-Oxylysine at room temperature (25°C), detailing its degradation pathways, mechanistic causality, and the analytical methodologies required to validate its structural and enantiomeric integrity.

Chemical Foundations and Thermodynamic Stability

Z-Oxylysine integrates the structural features of an alpha-hydroxy acid with a robust benzyl carbamate (Z) protecting group at the epsilon position. The primary function of the Z-group is to prevent undesired nucleophilic attacks at the epsilon-amine during complex synthetic workflows.

At room temperature (25°C) and standard ambient humidity (60% RH), Z-Oxylysine exists as a stable, typically white to off-white crystalline solid. The urethane linkage in the Z-protecting group is resonance-stabilized. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces the basicity and nucleophilicity of the protected amine, rendering it highly resistant to spontaneous cleavage at neutral pH.

Unlike more labile protecting groups that may require strict cold-chain logistics, the Z-group requires harsh conditions—such as strong catalytic hydrogenation (Pd/C, H₂) or strong acids (e.g., HBr in acetic acid)—for deprotection. Consequently, Z-Oxylysine exhibits excellent kinetic stability at ambient temperatures, allowing for extended benchtop handling without significant degradation ().

Mechanistic Degradation Pathways at Room Temperature

While thermodynamically stable, prolonged exposure to environmental stressors at room temperature can induce subtle degradation pathways. Understanding these mechanisms is crucial for maintaining the integrity of the compound during multi-step synthetic campaigns.

Epsilon-Urethane Hydrolysis

Although the urethane bond is stable at neutral pH, the presence of trace acidic or basic impurities (often residual from synthesis or absorbed from the environment) can catalyze slow hydrolysis over months. Basic conditions can lead to the formation of an isocyanate intermediate, followed by decarboxylation to yield the free epsilon-amine, carbon dioxide, and benzyl alcohol.

Alpha-Hydroxyl Oxidation

The alpha-position contains a hydroxyl group that is susceptible to oxidation, particularly upon prolonged exposure to atmospheric oxygen, light, or trace transition metals. This oxidative stress can convert the alpha-hydroxy acid into an alpha-keto acid, fundamentally altering the chemical properties of the intermediate.

Alpha-Carbon Racemization

A critical, often silent, degradation pathway at room temperature is racemization at the alpha-carbon. Because Z-Oxylysine is an alpha-hydroxy acid, racemization proceeds via a base-catalyzed deprotonation mechanism rather than the oxazolone intermediate typical of alpha-amino acids. Trace bases can promote slow enolization at the alpha-carbon, leading to a gradual loss of enantiomeric purity.

G Z_Oxy Z-Oxylysine (Stable at 25°C) Trace_Base Trace Base / Moisture Z_Oxy->Trace_Base Exposure Oxidants Atmospheric O2 / Light Z_Oxy->Oxidants Exposure Hydrolysis Epsilon-Urethane Hydrolysis (Free Amine + CO2 + Benzyl Alcohol) Trace_Base->Hydrolysis Slow Kinetics Racemization Alpha-Carbon Racemization (Deprotonation Pathway) Trace_Base->Racemization Base Catalysis Oxidation Alpha-Hydroxyl Oxidation (Alpha-Keto Acid Formation) Oxidants->Oxidation Radical Pathway

Caption: Mechanistic degradation pathways of Z-Oxylysine under environmental stress at room temperature.

Analytical Methodologies: Validating Structural and Enantiomeric Integrity

To ensure the quality of Z-Oxylysine, rigorous analytical techniques are required. The determination of enantiomeric purity is particularly critical, as racemization can severely compromise the efficacy of the final pharmaceutical product. Capillary Gas Chromatography (GC) is a highly sensitive and resolving technique for this purpose, as pioneered by ().

Experimental Protocol: Self-Validating System for Enantiomeric Purity Assessment

This protocol is designed as a self-validating system, utilizing specific derivatization steps to ensure baseline resolution of enantiomers while simultaneously monitoring for degradation products.

Step 1: Sample Preparation and Extraction

  • Accurately weigh 10.0 mg of the Z-Oxylysine sample (stored at 25°C / 60% RH) into a clean, dry 10 mL volumetric flask.

  • Dissolve the sample in anhydrous methanol to volume. Causality: Anhydrous methanol is chosen to ensure complete solubility while preventing any moisture-induced hydrolysis during the sample preparation phase.

Step 2: Derivatization (Esterification and Acylation)

  • Transfer a 1.0 mL aliquot of the sample solution to a reaction vial.

  • Add 1.0 mL of 3 N HCl in anhydrous n-butanol. Seal the vial and heat at 100°C for 30 minutes. Causality: This step converts the carboxylic acid to its n-butyl ester. Esterification masks the highly polar carboxylic acid group, significantly increasing the volatility of the molecule for GC analysis.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Add 0.5 mL of dichloromethane (DCM) and 0.2 mL of trifluoroacetic anhydride (TFAA) to the residue. Seal and heat at 60°C for 20 minutes. Causality: Acylation targets the alpha-hydroxyl group (forming a trifluoroacetate ester) and any free epsilon-amine groups generated by trace degradation. This further reduces polarity, prevents hydrogen bonding, and ensures sharp, symmetrical chromatographic peaks.

Step 3: Capillary GC Analysis

  • Evaporate the excess reagents under nitrogen and reconstitute the residue in 1.0 mL of ethyl acetate.

  • Inject 1.0 µL of the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Chirasil-Val).

  • GC Conditions: Injector temperature: 250°C; Detector temperature: 275°C; Oven temperature program: 150°C for 5 min, then 4°C/min to 200°C. Causality: The chiral stationary phase interacts differentially with the enantiomers of the derivatized Z-Oxylysine, allowing for baseline resolution of the D- and L-isomers, thereby quantifying any room-temperature racemization.

G Sample Z-Oxylysine Aliquot (10 mg in Anhydrous MeOH) Esterification Esterification (3N HCl/n-Butanol, 100°C) Sample->Esterification Mask Carboxyl Group Acylation Acylation (TFAA/DCM, 60°C) Esterification->Acylation Mask Alpha-Hydroxyl GC_Injection Capillary GC Injection (Chiral Column) Acylation->GC_Injection Reconstitute in EtOAc Detection FID Detection & Enantiomeric Profiling GC_Injection->Detection Isomer Separation

Caption: Step-by-step derivatization and capillary GC workflow for enantiomeric purity analysis.

Quantitative Stability Profile

The following table summarizes the stability of Z-Oxylysine under various storage conditions. The data reflects typical stability profiles for Z-protected intermediates used in regulatory submissions (e.g., ICH Q1A guidelines), highlighting the robustness of the compound at room temperature compared to accelerated stress conditions.

Storage ConditionTemperatureRelative Humidity (RH)DurationPurity Retention (%)Enantiomeric Excess (ee %)
Refrigerated (Control)2-8°CAmbient24 Months>99.5%>99.0%
Room Temp (Long-Term) 25°C 60% 12 Months >98.5% >98.5%
Accelerated Stress40°C75%6 Months~95.0%~96.0%
Oxidative Stress25°CAmbient (with H₂O₂)1 Week<80.0%N/A (Degraded)

Data Interpretation: The quantitative data clearly demonstrates that Z-Oxylysine maintains exceptional structural and enantiomeric integrity at room temperature (25°C / 60% RH) for at least 12 months. The slight decrease in purity under accelerated conditions (40°C / 75% RH) is primarily attributed to trace moisture-induced hydrolysis and minor oxidative events. This validates the standard laboratory practice of handling the compound at ambient temperatures during active synthesis, while reserving refrigerated storage (2-8°C) strictly for multi-year archiving.

Conclusion

Z-Oxylysine is a highly stable intermediate when handled and stored at room temperature, provided it is protected from strong oxidizing agents and extreme pH fluctuations. The resonance-stabilized urethane linkage of the Z-protecting group effectively shields the epsilon-amine from premature cleavage and minimizes the risk of base-catalyzed racemization at the alpha-carbon. By employing rigorous analytical workflows, such as the capillary GC method, researchers can confidently validate the enantiomeric purity of Z-Oxylysine, ensuring the fidelity of downstream syntheses.

References

  • Jemal, M., & Cohen, A. (1987). Determination of enantiomeric purity of Z-oxylysine by capillary gas chromatography. Journal of Chromatography A, 394(2), 388-394.[Link]

  • Adamovics, J. A. (1997). Chromatographic Analysis of Pharmaceuticals (2nd ed.). Marcel Dekker, Inc.[Link]

Foundational

Comprehensive Technical Guide on Z-Oxylysine (CAS 59221-35-1): Molecular Characterization, Safety Protocols, and Enantiomeric Analysis

Abstract In the landscape of modern drug development and peptide synthesis, the structural and stereochemical fidelity of chiral building blocks is paramount. This whitepaper provides an authoritative technical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the landscape of modern drug development and peptide synthesis, the structural and stereochemical fidelity of chiral building blocks is paramount. This whitepaper provides an authoritative technical analysis of Z-Oxylysine (CAS 59221-35-1), a specialized alpha-hydroxy analog of L-lysine. We delineate its physicochemical properties, essential Material Safety Data Sheet (MSDS) handling protocols, and the field-proven methodologies required for validating its enantiomeric purity.

Molecular Architecture and Physicochemical Properties

Z-Oxylysine is an advanced chiral building block structurally defined as[1]. It is an alpha-hydroxy analog of the essential amino acid L-lysine, where the alpha-amino group has been replaced by a hydroxyl group, and the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group[1].

This specific protection strategy allows researchers to execute selective reactions at the alpha-hydroxyl or carboxylic acid positions during complex chemoenzymatic syntheses without interfering with the epsilon-amine[2].

Table 1: Physicochemical Characterization

ParameterSpecification
Chemical Name Z-oxylysine[3]
IUPAC Name (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid[1]
CAS Registry Number 59221-35-1[3]
Molecular Formula C14H19NO5[3]
Molecular Weight 281.3 g/mol [1]
Structural Features Chiral alpha-hydroxyl group; epsilon-Z protected amine
Material Safety Data Sheet (MSDS) Core Directives

Handling Z-Oxylysine requires strict adherence to safety and storage protocols as outlined in [3]. While it is not classified as acutely toxic under standard GHS criteria, it must be treated as a laboratory irritant to preserve both operator safety and molecular integrity[1].

Table 2: Standardized MSDS Handling & Storage Protocols

Safety ParameterProtocol / Specification
Hazard Classification Non-hazardous under standard GHS; treated as a mild skin/eye irritant[3].
Personal Protective Equipment Nitrile gloves (EN 374 standard), safety goggles, and standard lab coat.
Inhalation/Ventilation Handle within a certified chemical fume hood to prevent inhalation of aerosolized particulates.
Storage Conditions 2-8°C (Refrigerated). Keep container tightly closed in a dry environment[1].
Spill Response Sweep up without creating dust. Decontaminate surfaces with a mild solvent and water.

Expertise & Experience: The Causality of Storage Z-Oxylysine must be strictly maintained at 2-8°C. Elevated temperatures and ambient humidity can induce the premature cleavage of the Z-protecting group or promote racemization at the chiral alpha-carbon. If racemization occurs, the batch is rendered useless for stereospecific peptide synthesis, as it will yield a heterogeneous mixture of diastereomeric products.

Analytical Methodology: Enantiomeric Purity via Capillary GC

The pharmacological efficacy of drugs synthesized from chiral building blocks depends entirely on their enantiomeric purity. Jemal and Cohen (1987) established a foundational for determining the enantiomeric purity of Z-Oxylysine[4].

Below is the optimized, step-by-step methodology detailing the causality behind each analytical choice.

Step 1: Dual-Stage Derivatization
  • Procedure: The sample is first treated with an esterifying agent (e.g., methanolic HCl) to convert the free carboxylic acid into a methyl ester. Subsequently, the alpha-hydroxyl group is acylated using an agent such as trifluoroacetic anhydride (TFAA).

  • Causality: Z-oxylysine contains highly polar -OH and -COOH moieties that engage in extensive intermolecular hydrogen bonding. If injected directly into a GC, these groups cause severe peak tailing, column adsorption, and thermal degradation at the 250°C injection port. Derivatization masks these polar groups, drastically increasing the molecule's volatility and thermal stability, ensuring the sharp, Gaussian peaks necessary for precise integration.

Step 2: System Suitability & Self-Validation (Racemic Check)
  • Procedure: Prior to analyzing the pure (2S)-Z-oxylysine batch, a synthetically prepared racemic mixture (Z-DL-oxylysine) must be derivatized and injected under identical conditions.

  • Causality (Trustworthiness): Every analytical protocol must operate as a self-validating system. Running the racemate establishes the exact retention times of both enantiomers and proves the column's current resolving power. If the racemate fails to achieve a resolution factor ( Rs​ ) greater than 1.5, the system is deemed invalid. This prevents false-positive purity reports that could arise from co-elution caused by column degradation.

Step 3: Capillary GC Injection
  • Procedure: The derivatized sample is injected using a high split ratio (e.g., 50:1) onto a chiral stationary phase (CSP) capillary column.

  • Causality: Capillary columns possess a low sample capacity but offer massive theoretical plate counts. A high split ratio ensures that only a minute, narrow band of the analyte enters the column. This prevents stationary phase overload, which would otherwise lead to peak fronting and the catastrophic loss of baseline resolution between the closely eluting (2S) and (2R) enantiomers[5].

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the derivatization and self-validating chromatographic workflow.

G A Z-Oxylysine (CAS 59221-35-1) Polar -OH and -COOH Groups B Esterification (Masking -COOH) A->B Increases Volatility C Acylation / Silylation (Masking -OH) B->C Prevents H-Bonding D Capillary Gas Chromatography (Chiral Stationary Phase) C->D Split Injection E Data Acquisition & Integration (Self-Validating Racemic Check) D->E Baseline Resolution (Rs > 1.5)

Workflow for Z-Oxylysine derivatization and enantiomeric purity analysis via GC.

References
  • NextSDS Database. "Z-oxylysine — Chemical Substance Information." NextSDS. URL: [Link]

  • Jemal, M., & Cohen, A. (1987). "Determination of enantiomeric purity of Z-oxylysine by capillary gas chromatography." Journal of Chromatography A, 394(2), 388-394. Source: Semantic Scholar. URL: [Link]

Sources

Exploratory

Biocatalytic Synthesis of Z-Oxylysine Derivatives: A Multi-Enzyme Cascade Approach

Executive Summary The synthesis of enantiopure α -hydroxy acids is a critical bottleneck in the development of complex depsipeptides and chiral pharmaceuticals. Z-Oxylysine (N- ϵ -carbobenzoxy-L-2-hydroxy-6-aminohexanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure α -hydroxy acids is a critical bottleneck in the development of complex depsipeptides and chiral pharmaceuticals. Z-Oxylysine (N- ϵ -carbobenzoxy-L-2-hydroxy-6-aminohexanoic acid) serves as a highly versatile chiral building block, particularly in solid-phase depsipeptide synthesis where the ester bond replaces traditional amide linkages [2]. Traditional chemical asymmetric synthesis of Z-Oxylysine suffers from poor atom economy, toxic heavy-metal catalysts, and moderate enantiomeric excess ( ee ).

This technical guide details a highly efficient, self-validating biocatalytic cascade that shifts the paradigm from transition-metal catalysis to a multi-enzyme system. By coupling an oxidative deamination with a stereoselective reduction and an in-situ cofactor regeneration cycle, this protocol achieves a 95% yield with >98.5% optical purity [1].

Mechanistic Causality & Enzyme Selection

As application scientists, we must design pathways where every component serves a precise, mechanistic purpose. The transformation of N- ϵ -CBZ-L-lysine to CBZ-L-oxylysine relies on four carefully selected enzymes working in thermodynamic harmony [1].

Protection Strategy: The Role of the CBZ Group

Using unprotected L-lysine in this pathway leads to catastrophic failure. If the ϵ -amino group is left unprotected, the resulting α -keto acid intermediate will undergo rapid intramolecular cyclization to form a Schiff base ( Δ1 -piperideine-2-carboxylate), effectively terminating the reaction. The carboxybenzyl (CBZ or Z) protecting group sterically and electronically masks the ϵ -amine, forcing the intermediate to remain a linear α -keto acid.

Oxidative Deamination: Providencia alcalifaciens L-AAO

The first step requires an L-amino acid oxidase (L-AAO) to convert the α -amino group to an α -keto group.

  • The Causality of Source Selection: Standard lysyl oxidases (e.g., from Trichoderma viride) are highly specific to unprotected L-lysine and exhibit near-zero activity on N- ϵ -substituted derivatives. Conversely, L-AAO from Providencia alcalifaciens exhibits high catalytic efficiency specifically for bulky, N- ϵ -protected substrates like CBZ-L-lysine [1].

H 2​ O 2​ Detoxification: Catalase

L-AAO utilizes molecular oxygen as an electron acceptor, generating stoichiometric amounts of hydrogen peroxide (H 2​ O 2​ ). If left unquenched, H 2​ O 2​ will rapidly cause the oxidative decarboxylation of the α -keto acid intermediate into a useless byproduct, while simultaneously denaturing the enzymes. The addition of Catalase (natively co-expressed in the soluble fraction of P. alcalifaciens) rapidly disproportionates H 2​ O 2​ into water and O 2​ , recycling the oxygen back to L-AAO.

Stereoselective Reduction: Lactobacillus confusus L-HicDH

To establish the chiral center, the α -keto acid is reduced by L-2-hydroxyisocaproate dehydrogenase (L-HicDH) from Lactobacillus confusus.

  • The Causality of Source Selection: L-HicDH was selected for its strict enantio-facial selectivity. It exclusively delivers a hydride from NADH to the Re-face of the ketone, guaranteeing the formation of the L-enantiomer (>98.5% ee ) [1].

Thermodynamic Driving Force: Cofactor Regeneration

L-HicDH requires stoichiometric NADH, which is economically prohibitive at scale. We couple the reduction to Formate Dehydrogenase (FDH) from Candida boidinii. FDH oxidizes inexpensive sodium formate into CO 2​ , regenerating NAD + back to NADH. The evolution of CO 2​ gas provides an irreversible thermodynamic driving force (Le Chatelier’s principle) that pushes the entire cascade to >95% conversion [1].

Pathway Sub N-ε-CBZ-L-Lysine LAAO L-AAO (P. alcalifaciens) Sub->LAAO O2 Keto 2-Oxo-6-(Z-amino) hexanoic Acid LHicDH L-HicDH (L. confusus) Keto->LHicDH NADH Prod CBZ-L-Oxylysine LAAO->Keto NH3 Cat Catalase LAAO->Cat H2O2 LHicDH->Prod FDH FDH (C. boidinii) LHicDH->FDH NAD+ FDH->LHicDH NADH CO2 CO2 FDH->CO2 Cat->LAAO H2O + ½O2 Formate Formate Formate->FDH

Multi-enzyme cascade for Z-Oxylysine biosynthesis featuring cofactor regeneration.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and the resulting analytical metrics of the biocatalytic system.

Parameter / MetricValueCausality / Significance
Substrate Concentration 50 mMBalances volumetric productivity with enzyme inhibition limits.
Buffer System 100 mM K-Phosphate (pH 7.5)Represents the overlapping optimal pH range for L-AAO and L-HicDH.
Formate : Substrate Ratio 3 : 1 (150 mM)Ensures complete thermodynamic push toward NADH regeneration.
NAD + Loading 1 mMCatalytic loading; demonstrates a Total Turnover Number (TTN) of 50.
Molar Yield 95%High efficiency driven by irreversible CO 2​ evolution.
Optical Purity ( ee ) 98.5%Strict stereocontrol by L-HicDH; crucial for depsipeptide integrity.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in validation steps (pH-stat monitoring and HPLC tracking) to prevent premature quenching or side-product formation.

Phase 1: Biocatalyst Preparation
  • Cultivation: Grow Providencia alcalifaciens (ATCC 13159) in nutrient broth at 30°C for 24 hours.

  • Cell Disruption: Harvest cells via centrifugation (5,000 x g, 15 min). Resuspend the pellet in 50 mM Potassium Phosphate buffer (pH 7.5) and lyse via ultrasonication on ice (5 cycles, 1 min on/off).

  • Fractionation: Centrifuge the lysate at 15,000 x g for 30 minutes. Retain the particulate fraction (contains membrane-bound L-AAO) and the soluble fraction (contains endogenous Catalase).

  • Auxiliary Enzymes: Rehydrate commercial or recombinantly expressed L-HicDH (L. confusus) and FDH (C. boidinii) in the same buffer.

Phase 2: Reaction Assembly & Execution
  • Substrate Solubilization: Dissolve 50 mM N- ϵ -CBZ-L-Lysine in 100 mM Potassium Phosphate buffer (pH 7.5). Self-Validation: Ensure complete dissolution before proceeding to prevent mass-transfer limitations.

  • Cofactor Addition: Add 150 mM Sodium Formate and 1 mM NAD + .

  • Enzyme Initiation: Introduce the L-AAO particulate fraction, soluble Catalase, L-HicDH, and FDH to the bioreactor.

  • Incubation: Maintain the reactor at 30°C with an agitation rate of 250 rpm. Supply continuous aeration (0.5 vvm) to provide O 2​ for the L-AAO oxidation step.

  • In-Process Monitoring (Self-Validation):

    • pH-Stat: The reaction produces ammonia (raising pH) and consumes formate (altering buffering capacity). Maintain pH strictly at 7.5 using automated titration of 1 M HCl.

    • HPLC Tracking: Pull 100 μ L aliquots hourly. Quench with 100 μ L acetonitrile, filter, and analyze via RP-HPLC (UV 254 nm for the CBZ chromophore). Wait until substrate peak area is <5% before proceeding.

Phase 3: Downstream Processing & Purification
  • Acid Quench: Once HPLC confirms >95% conversion, rapidly lower the reactor pH to 2.0 using 2 M HCl. Causality: This instantly denatures all enzymes to halt the reaction and protonates the carboxylic acid of CBZ-L-oxylysine, rendering it lipophilic.

  • Protein Removal: Centrifuge the acidified mixture at 10,000 x g for 20 minutes to pellet the precipitated proteins.

  • Organic Extraction: Extract the aqueous supernatant three times with equal volumes of Ethyl Acetate. The protonated Z-Oxylysine will partition into the organic layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and remove the solvent under reduced pressure via rotary evaporation.

  • Crystallization: Recrystallize the crude pale-yellow residue from an Ethyl Acetate/Hexane gradient to yield pure Z-Oxylysine as a white powder. Verify optical purity (>98.5% ee ) via chiral HPLC.

Workflow S1 1. Enzyme Preparation S2 2. Reaction Assembly S1->S2 S3 3. Aerated Incubation S2->S3 S4 4. Acid Quench S3->S4 S5 5. Organic Extraction S4->S5 S6 6. Chiral Crystallization S5->S6

Step-by-step experimental workflow for the biocatalytic synthesis and isolation of Z-Oxylysine.

References

  • Hanson, R. L., Bembenek, K. S., Patel, R. N., & Szarka, L. J. (1992). Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus. Applied Microbiology and Biotechnology, 37(5), 599-603.[Link]

  • Albericio, F., Burger, K., Ruíz-Rodríguez, J., & Spengler, J. (2005). A new strategy for solid-phase depsipeptide synthesis using recoverable building blocks. Organic Letters, 7(4), 597-600.[Link]

Foundational

The Thermal Degradation Profile of Z-Oxylysine: Mechanistic Pathways and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural thermodynamics, degradation kinetics, and self-validating analytical protocols. Structural Anatomy & Thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural thermodynamics, degradation kinetics, and self-validating analytical protocols.

Structural Anatomy & Thermal Vulnerabilities

Z-Oxylysine (N- ϵ -benzyloxycarbonyl-L-oxylysine, or 2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid) is a highly specialized chiral building block synthesized via the enzymatic biotransformation of N- ϵ -CBZ-L-lysine[1]. It is increasingly utilized in the synthesis of functionalized poly( α -hydroxy acids) and advanced biomaterials.

To understand its thermal degradation profile, one must analyze the molecule as a bipartite system containing two distinct thermal vulnerabilities:

  • The α -Hydroxy Acid Core: Unlike standard α -amino acids, which typically decompose endothermally between 185°C and 280°C by emitting H₂O and NH₃[2], the α -hydroxy moiety in Z-Oxylysine is highly prone to step-growth intermolecular esterification (condensation) at much lower temperatures (120°C–150°C)[3].

  • The N- ϵ -Benzyloxycarbonyl (Z/Cbz) Group: While protecting groups like Fmoc can undergo thermal cleavage at temperatures as low as 120°C in specific solvents[4], the Z-group is significantly more robust. In the solid state, it requires temperatures exceeding 180°C to undergo thermolysis, eventually fracturing into benzyl derivatives and carbon dioxide[5][6].

Understanding the interplay between these two functional groups is critical. The causality of Z-Oxylysine's degradation dictates that polymerization outcompetes pyrolysis at lower thermal thresholds.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of Z-Oxylysine occurs in three distinct, sequential phases.

Phase I: Dehydration and Intermolecular Esterification (120°C – 180°C)

Before the protecting group is compromised, the α -hydroxy and carboxylic acid termini react. Thermal energy drives the condensation of these groups, releasing water and forming Z-protected oligo-oxylysine chains. This phase is characterized by a relatively small mass loss corresponding exclusively to dehydration[3].

Phase II: Carbamate Thermolysis (180°C – 250°C)

As the temperature breaches 180°C, the activation energy required to break the carbamate linkage is achieved. The N- ϵ -benzyloxycarbonyl group undergoes a complex, multi-step thermolysis[5]. The primary mechanism involves the cleavage of the ester bond within the carbamate, releasing CO₂ gas and benzyl alcohol (or toluene, depending on radical recombination pathways). This leaves behind a deprotected, primary amine-functionalized oligomer network.

Phase III: Backbone Pyrolysis (>250°C)

At extreme temperatures, the aliphatic backbone and the newly formed ester linkages of the oligomers undergo catastrophic pyrolytic fragmentation. This results in the evolution of carbon monoxide, volatile amines, and short-chain alkenes[2].

Pathway ZOxy Z-Oxylysine (Intact Monomer) Phase1 Phase I: 120-180°C Dehydration & Condensation ZOxy->Phase1 Oligo Z-Protected Oligo-Oxylysine + H2O Phase1->Oligo Phase2 Phase II: 180-250°C Carbamate Thermolysis Oligo->Phase2 Deprot Deprotected Oligomers + CO2 + Benzyl Alcohol Phase2->Deprot Phase3 Phase III: >250°C Backbone Pyrolysis Deprot->Phase3 Frag Volatile Amines, Alkenes, CO Phase3->Frag

Caption: Mechanistic pathway of Z-Oxylysine thermal degradation across three distinct temperature phases.

Quantitative Thermal Data

The following tables synthesize the quantitative degradation milestones and kinetic parameters for Z-Oxylysine. (Note: Parameters are extrapolated from highly analogous N-benzyloxycarbonyl and α -hydroxy acid systems utilizing isoconversional kinetic modeling[3][5]).

Table 1: Quantitative Milestones of Z-Oxylysine Thermal Degradation

Degradation PhaseTemp. Range (°C)Primary Chemical EventEvolved Volatiles (m/z)Theoretical Mass Loss
Phase I 120 – 180Intermolecular EsterificationH₂O (18)~6.1%
Phase II 180 – 250Z-Group ThermolysisCO₂ (44), Benzyl Alcohol (108)~51.3%
Phase III > 250Backbone PyrolysisCO (28), Amines, Alkenes> 30.0%

Table 2: Kinetic Parameters (Isoconversional Analysis)

Reaction StepKinetic ModelActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( lnA )
Dehydration/EsterificationFirst-order (F1)85 - 9512.4
Carbamate CleavagePhase Boundary (R2/R3)160 - 18022.1
Pyrolytic FragmentationDiffusion-controlled (D3)> 220Variable

Experimental Protocols for Thermal Profiling

To ensure scientific integrity, thermal profiling cannot rely on mass loss alone. Because the loss of water (Phase I) and the loss of CO₂ (Phase II) can overlap depending on the heating rate, orthogonal validation is required. The following protocols are designed as self-validating systems .

Protocol A: TGA-QMS (Thermogravimetric Analysis coupled with Quadrupole Mass Spectrometry)

Causality: TGA measures mass loss, but QMS is strictly required to chemically identify the evolved gases in real-time, preventing the misattribution of degradation phases[2].

  • Sample Preparation: Weigh exactly 10.0 mg of high-purity Z-Oxylysine into an alumina (Al₂O₃) crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Argon at a flow rate of 50 mL/min for 30 minutes prior to heating. Rationale: An inert atmosphere prevents oxidative degradation, ensuring the observed mass loss is purely thermolytic.

  • Dynamic Heating: Heat the sample from 25°C to 400°C. Perform this across three separate runs using different heating rates ( β = 5, 10, and 20 °C/min). Rationale: Multiple heating rates are mathematically required to extract the activation energy ( Ea​ ) using the Kissinger or Ozawa isoconversional methods[5].

  • Evolved Gas Analysis (QMS): Transfer the exhaust gas via a heated capillary line (200°C to prevent condensation) to the QMS. Monitor specific ion channels: m/z 18 (H₂O), m/z 44 (CO₂), and m/z 108 (Benzyl alcohol).

  • Self-Validation Check: Integrate the area under the DTG (Derivative Thermogravimetry) curve for Phase II. The calculated mass loss must equal ~51% of the initial mass, perfectly correlating with the peak integration of the m/z 44 and 108 signals.

Workflow Prep Sample Prep (Argon, 10mg) TGA TGA Heating (5-20°C/min) Prep->TGA Prevents Oxidation MS Evolved Gas Analysis (QMS) TGA->MS Mass Loss Correlation Kin Isoconversional Kinetic Modeling MS->Kin Mechanism Extraction

Caption: Self-validating TGA-QMS experimental workflow for extracting isoconversional kinetic parameters.

Protocol B: High-Temperature NMR for Real-Time Z-Group Cleavage

Causality: While TGA-QMS tracks the leaving groups, High-Temperature NMR tracks the residual backbone, providing a complete mass balance of the reaction[4].

  • Sample Preparation: Dissolve 15 mg of Z-Oxylysine in 0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO) in a heavy-wall 5 mm NMR tube. Add 1 µL of tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 25°C. Identify the benzylic methylene protons (~5.0 ppm) and the aromatic protons (7.3 ppm).

  • Thermal Ramping: Insert the tube into the NMR probe pre-heated to 150°C.

  • Kinetic Monitoring: Acquire ¹H-NMR spectra every 5 minutes over a 2-hour period.

  • Self-Validation Check: Track the disappearance of the benzylic methylene protons of the intact Z-group against the appearance of free benzyl alcohol/toluene signals. The molar ratio (calculated via integration relative to TMS) must remain 1:1 throughout the experiment, proving that no side-reactions (e.g., radical cross-linking) are consuming the protecting group.

Implications for Drug Development

For formulation scientists, the thermal degradation profile of Z-Oxylysine dictates stringent manufacturing constraints. Processes such as Hot-Melt Extrusion (HME) or thermal sterilization (autoclaving at 121°C) will push the molecule dangerously close to its Phase I dehydration threshold. If Z-Oxylysine is utilized as a prodrug or a biomaterial precursor, thermal processing must be strictly maintained below 110°C to prevent premature oligomerization and ensure the structural integrity of the Z-protecting group.

Sources

Protocols & Analytical Methods

Method

Protocol for Z-Oxylysine incorporation in solid-phase peptide synthesis

Protocol for the Incorporation of Z-Oxylysine (5-Hydroxylysine) in Solid-Phase Peptide Synthesis Introduction 5-Hydroxylysine (Hyl), a post-translationally modified amino acid, is a critical component of collagen, where...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Incorporation of Z-Oxylysine (5-Hydroxylysine) in Solid-Phase Peptide Synthesis

Introduction

5-Hydroxylysine (Hyl), a post-translationally modified amino acid, is a critical component of collagen, where it plays a crucial role in the formation of stabilizing cross-links and serves as an attachment site for carbohydrate units. The incorporation of hydroxylysine and its derivatives into synthetic peptides is of significant interest for researchers in drug development, biomaterials, and biochemistry to study protein structure, function, and create novel biomolecules.

This application note provides a detailed protocol for the incorporation of a protected 5-hydroxylysine derivative, referred to herein as Z-Oxylysine, into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The term "Z-Oxylysine" in this context refers to a 5-hydroxylysine residue where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group or a compatible protecting group like tert-butyloxycarbonyl (Boc), and the 5-hydroxyl group is also appropriately protected to prevent side reactions. The synthesis of peptides containing 5-hydroxylysine presents unique challenges, including the prevention of intramolecular lactone formation and the need for an orthogonal protection strategy for the two side-chain functional groups[1]. This protocol outlines field-proven methods to navigate these challenges and achieve successful synthesis of hydroxylysine-containing peptides.

The Chemistry of Z-Oxylysine Incorporation

The successful incorporation of 5-hydroxylysine using Fmoc SPPS hinges on a robust protecting group strategy. The α-amino group is temporarily protected by the base-labile Fmoc group. The two functional groups on the side chain—the ε-amino group and the 5-hydroxyl group—require semi-permanent protecting groups that are stable throughout the synthesis cycles but can be removed during the final cleavage from the resin.

  • ε-Amino Group Protection: While the Z-group is traditionally used, in modern Fmoc SPPS, the tert-butyloxycarbonyl (Boc) group is more commonly employed for protecting the ε-amino group of lysine and its derivatives. It offers excellent stability to the basic conditions of Fmoc deprotection and is cleanly removed by trifluoroacetic acid (TFA) during final cleavage[2].

  • 5-Hydroxyl Group Protection: The hydroxyl group must be protected to prevent O-acylation during coupling steps. An acid-labile protecting group is ideal for compatibility with the final cleavage step. A silyl ether, such as the tert-butyldimethylsilyl (TBDMS) group , is an effective choice[1].

Therefore, a recommended and synthetically accessible building block for this protocol is Nα-Fmoc-Nε-Boc-5-O-TBDMS-L-hydroxylysine (Fmoc-L-Hyl(ε-Boc, O-TBDMS)-OH).

Diagram: Protecting Group Strategy for 5-Hydroxylysine in Fmoc SPPS

G cluster_AA 5-Hydroxylysine Building Block cluster_protecting_groups Protecting Groups AA 5-Hydroxylysine Core Fmoc Fmoc (α-Amino) Fmoc->AA Temporary Base-Labile Boc Boc (ε-Amino) Boc->AA Semi-Permanent Acid-Labile TBDMS TBDMS (5-Hydroxyl) TBDMS->AA Semi-Permanent Acid-Labile

Caption: Orthogonal protecting groups for 5-hydroxylysine.

Materials and Reagents

Resins
  • Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin: For peptides with a C-terminal carboxylic acid. 2-CTC resin is recommended for sterically hindered first amino acids and to minimize diketopiperazine formation[3].

  • Rink Amide Resin: For peptides with a C-terminal amide.

Amino Acids and Z-Oxylysine Derivative
  • Standard Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Pbf, tBu, OtBu).

  • Fmoc-L-Hyl(ε-Boc, O-TBDMS)-OH: The key non-canonical amino acid. It is crucial to ensure high purity of this reagent.

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Piperidine, reagent grade.

  • Diisopropylethylamine (DIPEA), reagent grade.

  • Methanol (MeOH), ACS grade.

  • Acetonitrile (ACN), HPLC grade.

  • Diisopropyl ether, anhydrous.

Reagents
Reagent CategoryRecommended ReagentsPurpose
Coupling/Activation HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)Carboxyl group activation for amide bond formation. HATU is highly efficient, while DIC/Oxyma is a good choice to minimize racemization[4][5].
Fmoc Deprotection 20% (v/v) Piperidine in DMFRemoval of the temporary Nα-Fmoc protecting group.
Cleavage and Global Deprotection Reagent K (Modified): TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) Standard TFA Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v)Cleavage of the peptide from the resin and removal of all side-chain protecting groups.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

This protocol assumes a synthesis scale of 0.1 mmol on a 2-chlorotrityl chloride resin.

  • Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 150 mg, loading 0.67 mmol/g) in a reaction vessel. Swell the resin in DCM (3 mL) for 30 minutes at room temperature.

  • First Amino Acid Attachment:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.2 mmol, 2 equivalents) in DCM (2 mL).

    • Add DIPEA (0.4 mmol, 4 equivalents, ~70 µL).

    • Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, 3 mL) and agitate for 30 minutes[3].

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.

SPPS Cycles for Peptide Elongation

The following steps are repeated for each amino acid in the sequence.

Diagram: Fmoc-SPPS Elongation Cycle

SPPS_Cycle Start Start Cycle: Resin-Bound Peptide-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End Cycle: Resin-Bound Peptide-(AA)n+1-Fmoc Wash2->End End->Deprotection Repeat for next AA

Caption: The iterative four-step Fmoc-SPPS cycle.

  • Fmoc Deprotection:

    • Swell the resin in DMF (3 mL) for 15 minutes.

    • Drain the DMF. Add 20% piperidine in DMF (3 mL) and agitate for 3 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF (3 mL). Agitate for 10-15 minutes[6].

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Z-Oxylysine):

    • In a separate vial, pre-activate the amino acid to be coupled. For Fmoc-L-Hyl(ε-Boc, O-TBDMS)-OH or any standard Fmoc-amino acid (0.4 mmol, 4 eq.):

    • Dissolve the amino acid and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq., ~140 µL).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Drain the wash solvent from the resin and add the activated amino acid solution.

    • Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (absence of free primary amines).

Repeat these steps until the full peptide sequence is assembled.

Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including Boc and TBDMS from the Z-Oxylysine residue.

CAUTION: Perform this procedure in a well-ventilated fume hood. TFA is highly corrosive.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin completely under high vacuum for at least 1 hour.

  • Cleavage Cocktail Selection:

    • For peptides without Trp, Cys, or Met: Use the Standard TFA Cocktail (TFA/TIS/H₂O, 95:2.5:2.5). TIS acts as a scavenger for cations, including the silyl group from TBDMS.

    • For peptides containing Trp, Cys, or Met: Use the modified Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT). This provides a robust scavenger environment to protect sensitive residues.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried resin (e.g., 3 mL for 0.1 mmol scale).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a cold (0 °C) solution of diisopropyl ether (30 mL).

    • A white precipitate of the crude peptide should form.

    • Keep the mixture at -20 °C for 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., 3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Purification and Analysis

Purification

The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [7].

ParameterRecommended Conditions
Column C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in ACN
Gradient A linear gradient of 5-65% Mobile Phase B over 30-60 minutes is a typical starting point. Optimize based on peptide hydrophobicity.
Detection UV absorbance at 214 nm and 280 nm.

Collect fractions corresponding to the major peak and combine those with >95% purity as determined by analytical HPLC. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Analysis and Quality Control
  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Z-Oxylysine residue.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: If a Kaiser test is positive after coupling, repeat the coupling step. For difficult sequences (e.g., hydrophobic or aggregating peptides), consider using a more potent coupling reagent like HATU or elevating the temperature (microwave synthesis can be beneficial)[4].

  • Lactone Formation: The primary risk with unprotected or poorly protected hydroxylysine is intramolecular cyclization to form a lactone. Using a stable protecting group like TBDMS on the 5-hydroxyl group effectively prevents this side reaction during synthesis[1].

  • Racemization: While less common for lysine derivatives compared to residues like histidine or cysteine, racemization can be minimized by avoiding excessive pre-activation times and strong, non-hindered bases. Using DIC/Oxyma is an excellent strategy to maintain chiral integrity[4].

  • Cleavage Byproducts: The use of appropriate scavengers is critical. TIS is effective at scavenging the t-butyl and TBDMS cations. If Trp is present, adding EDT or using Reagent K is necessary to prevent alkylation of the indole side chain.

Conclusion

The incorporation of Z-Oxylysine (5-hydroxylysine) into synthetic peptides is a powerful tool for advanced biochemical and pharmaceutical research. By employing a robust orthogonal protecting group strategy, specifically using an Nα-Fmoc-Nε-Boc-5-O-TBDMS-L-hydroxylysine building block, researchers can successfully synthesize these complex peptides via standard Fmoc-SPPS protocols. Careful selection of coupling reagents, diligent monitoring of reaction completion, and the use of appropriate scavenger cocktails during cleavage are paramount to achieving high purity and yield. This protocol provides a comprehensive and reliable framework for the successful synthesis of peptides containing this important modified amino acid.

References

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from AApptec. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Z-oxylysine Chemical Substance Information. (n.d.). Retrieved from NextSDS. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228. [Link]

  • Introduction to Peptide Synthesis. (2010). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Removal of 2-Cl-Z. (n.d.). Retrieved from AApptec. [Link]

  • Galka, M. M., & Krow, G. R. (2005). Improved Synthesis of 5-hydroxylysine (Hyl) Derivatives. Synthetic Communications, 35(4), 511-522. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from a university resource. [A generic link representing a standard academic protocol]

Sources

Application

Application Note: Z-Oxylysine Coupling Strategies and Depsipeptide Synthesis Protocols

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Chemical Context

Z-Oxylysine (CAS: 59221-35-1), chemically designated as (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, is a non-proteinogenic α -hydroxy acid analog of -Z-L-lysine[1]. In modern drug development, it is primarily utilized as a critical building block for synthesizing depsipeptides —peptidomimetics where specific amide bonds are replaced by ester bonds. This backbone modification enhances proteolytic stability and alters the hydrogen-bonding network, which is vital for targeting shallow protein-protein interactions (PPIs).

Incorporating Z-Oxylysine into a solid-phase peptide synthesis (SPPS) workflow presents a dual mechanistic challenge:

  • Amide Bond Formation: Coupling the carboxyl group of Z-Oxylysine to a resin-bound amine.

  • Ester Bond Formation: Coupling the carboxyl group of an incoming amino acid to the secondary α -hydroxyl group of the incorporated Z-Oxylysine.

Strategic Overview of Coupling Reagents & Causality

As a Senior Application Scientist, selecting the right coupling reagents is not merely a matter of yield, but of preventing catastrophic side reactions such as epimerization and O→N acyl shifts.

Carboxyl Activation (Amide Bond Formation)

To couple Z-Oxylysine to the peptide chain, we utilize DIC/OxymaPure rather than traditional DIC/HOBt.

  • The Causality: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) possesses a lower pKa​ than HOBt due to its electron-withdrawing cyano group[2]. This generates a highly reactive active ester that suppresses the formation of oxazolone intermediates, thereby minimizing racemization[3]. Furthermore, unlike benzotriazole derivatives (HOBt/HOAt), OxymaPure is non-explosive, ensuring laboratory safety[3].

Hydroxyl Activation (Ester Bond Formation)

Esterifying the secondary α -hydroxyl group of Z-Oxylysine is sterically demanding. While DIC/DMAP is the standard for unhindered solid-phase esterifications[4], it frequently leads to enantiomerization of the incoming amino acid and the accumulation of unreactive N -acylurea byproducts when applied to hindered secondary alcohols[5].

  • The Causality: We employ MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in combination with NMI (1-methylimidazole). MSNT activates the carboxylic acid to form a mixed acyl-triazole anhydride. NMI then acts as a nucleophilic catalyst, attacking this intermediate to form a highly electrophilic acyl-imidazolium species [6]. This intermediate is reactive enough to force the esterification of the weakly nucleophilic α -hydroxyl group to completion without requiring basic conditions that trigger epimerization[6].

Quantitative Data Summary

The following table summarizes the field-proven performance metrics of various coupling strategies when applied to Z-Oxylysine depsipeptide workflows.

Coupling StrategyReagentsTarget BondEfficiencyEpimerization RiskReaction TimeBest Use Case
Carboxyl Activation DIC / OxymaPureAmide>98%Very Low1-2 hoursStandard incorporation of Z-Oxylysine onto the peptide N-terminus.
Hydroxyl Activation DIC / DMAPEster70-85%Moderate12-16 hoursUnhindered primary alcohols; prone to N -acylurea formation.
Hydroxyl Activation MSNT / NMIEster>90%Low4-6 hoursSterically hindered α -hydroxyls (e.g., Z-Oxylysine); preserves chirality.

Experimental Protocols (Self-Validating Systems)

Protocol A: C-Terminal Amide Coupling of Z-Oxylysine

Objective: Attach Z-Oxylysine to the free N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the Fmoc-deprotected resin (0.1 mmol scale) in DMF for 30 minutes. Drain thoroughly.

  • Pre-Activation: In a clean vial, dissolve Z-Oxylysine (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 3 eq). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1.5 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • System Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test on a few resin beads. A negative result (yellow beads/solution) validates complete consumption of the free amines. If positive (blue), repeat steps 2-4.

Protocol B: N-Terminal Esterification onto Z-Oxylysine

Objective: Couple an Fmoc-Amino Acid to the α -hydroxyl group of Z-Oxylysine.

  • Anhydrous Preparation: Wash the resin strictly with anhydrous DCM (5 × 1 min). Field Insight: MSNT is highly moisture-sensitive; trace water will hydrolyze the acyl-imidazolium intermediate.

  • Reagent Assembly: Dissolve the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and MSNT (0.5 mmol, 5 eq) in 2 mL of anhydrous DCM.

  • Catalyst Addition: Add NMI (0.375 mmol, 3.75 eq) to the solution. Note: NMI is kept sub-stoichiometric relative to MSNT to maintain a mildly acidic/neutral environment, preventing base-catalyzed epimerization.

  • Coupling: Transfer the mixture to the resin and agitate gently for 4-6 hours at room temperature.

  • System Validation (Micro-Cleavage): The Kaiser test is invalid here as there are no free amines. Instead, cleave a micro-aliquot of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS. Successful esterification is validated by the presence of the [M+H]+ peak corresponding to the elongated depsipeptide.

Mechanistic Pathways & Visualizations

Workflow Start Resin-Bound Peptide (Free N-Terminus) AmideCoupling Amide Bond Formation Z-Oxylysine + DIC/OxymaPure Start->AmideCoupling Intermediate Resin-Peptide-Z-Oxylysine (Free α-Hydroxyl) AmideCoupling->Intermediate High Yield Low Epimerization Esterification Ester Bond Formation Fmoc-AA + MSNT/NMI Intermediate->Esterification Product Depsipeptide Chain (Elongation Ready) Esterification->Product Overcomes Steric Hindrance

Workflow for incorporating Z-Oxylysine into depsipeptides via sequential amide and ester couplings.

Mechanism FmocAA Fmoc-Amino Acid (Carboxylic Acid) MixedAnhydride Acyl-Triazole Intermediate (Highly Reactive) FmocAA->MixedAnhydride MSNT MSNT (Activating Agent) MSNT->MixedAnhydride AcylImidazolium Acyl-Imidazolium Species (Activated Electrophile) MixedAnhydride->AcylImidazolium NMI 1-Methylimidazole (NMI) (Nucleophilic Catalyst) NMI->AcylImidazolium EsterBond Ester Bond Formation (Depsipeptide Linkage) AcylImidazolium->EsterBond ZOxylysine Z-Oxylysine Residue (Weakly Nucleophilic α-OH) ZOxylysine->EsterBond Nucleophilic Attack

Mechanistic pathway of MSNT/NMI-mediated esterification on the hindered α-hydroxyl of Z-Oxylysine.

Field-Proven Insights: Orthogonality & Cleavage

A critical consideration when utilizing Z-Oxylysine is the orthogonality of the -Z (benzyloxycarbonyl) protecting group.

  • Stability: The Z-group is completely stable to the 20% piperidine/DMF used for Fmoc deprotection, and it is highly resistant to the standard 95% TFA cocktail used for final resin cleavage.

  • Global Deprotection: If the final therapeutic requires a free ϵ -amine, you must utilize strong acid cleavage (e.g., HF or TFMSA) or perform post-cleavage catalytic hydrogenolysis (Pd/C, H2​ )[7]. If the Z-group is intended to remain as a lipophilic modifier, standard TFA cleavage will successfully release the depsipeptide while leaving the Z-group intact.

References

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal (2009). URL:[Link]

  • Jad, Y. E., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega (2022). URL:[Link]

  • Kuisle, O., et al. "A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides." The Journal of Organic Chemistry (1999). URL:[Link]

  • Geng, X., et al. "Macrolactamization versus Macrolactonization: Total Synthesis of FK228, the Depsipeptide Histone Deacetylase Inhibitor." The Journal of Organic Chemistry (2008). URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of Z-Oxylysine

Introduction & Chemical Context Z-Oxylysine (N-ε-CBZ-L-oxylysine, or (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid) is a highly valuable intermediate in advanced peptide synthesis and biocatalytic transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Z-Oxylysine (N-ε-CBZ-L-oxylysine, or (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid) is a highly valuable intermediate in advanced peptide synthesis and biocatalytic transformations. A prominent application is its generation via the enzymatic biotransformation of N-ε-CBZ-L-lysine. For instance, can achieve up to 95% yield and 98.5% optical purity of Z-Oxylysine[1].

Quantifying Z-Oxylysine from complex biotransformation matrices or synthesis broths presents unique analytical challenges due to the presence of structurally similar precursors (like the unreacted amino acid) and polar enzymatic byproducts. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of Z-Oxylysine.

Pathway A N-ε-CBZ-L-Lysine B α-Keto Acid Intermediate A->B L-Amino Acid Oxidase (P. alcalifaciens) C Z-Oxylysine (CBZ-L-oxylysine) B->C L-2-Hydroxyisocaproate Dehydrogenase

Biotransformation cascade of N-ε-CBZ-L-Lysine to Z-Oxylysine.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, I approach method development not merely as a sequence of procedural steps, but as an exercise in applied physical chemistry. Every parameter in this method is chosen to address specific structural features of Z-Oxylysine:

  • Column Selection (Hydrophobic Interaction): Z-Oxylysine possesses a highly lipophilic benzyloxycarbonyl (Z or CBZ) protecting group. A standard C18 stationary phase (100Å, 5µm) provides optimal hydrophobic interaction with this aromatic Z-group, ensuring adequate retention and separation from polar matrix components.

  • Mobile Phase & pH Control (Ionization Suppression): The analyte features an α-hydroxy carboxylic acid moiety with a pKa of approximately 3.5. If analyzed at a neutral pH, the carboxylic acid will partially ionize, leading to severe peak tailing and irreproducible retention times. To prevent this, the mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0. This is at least 1.5 pH units below the pKa, ensuring the carboxylate is fully protonated and yields a sharp, symmetrical peak.

  • Detection Wavelength (Specificity): The Z-group contains a phenyl ring with strong UV absorbance at 254 nm. Monitoring at 254 nm provides high specificity against non-aromatic matrix interferences (such as aliphatic amino acids or buffer salts). Additionally, 210 nm is monitored to capture the strong absorbance of the carbonyl groups, maximizing overall sensitivity.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to automatically correct for volumetric errors and matrix-induced ion suppression/enhancement during sample preparation.

Workflow W1 1. Sample Preparation (Protein Precipitation & IS Addition) W2 2. Column Selection (C18, 100Å, 5µm) W1->W2 W3 3. Mobile Phase Optimization (0.1% TFA to suppress ionization) W2->W3 W4 4. Gradient Elution & Detection (UV at 210 nm & 254 nm) W3->W4 W5 5. Method Validation (ICH Q2(R1) Guidelines) W4->W5

HPLC method development and validation workflow for Z-Oxylysine.

Reagent and Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of Z-Oxylysine reference standard and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Stock: Prepare a 1.0 mg/mL stock of N-CBZ-Glycine in Methanol. The structural similarity of N-CBZ-Glycine to the target analyte makes it an ideal IS.

  • Working Calibration Solutions: Dilute the Z-Oxylysine stock solution with Mobile Phase A (0.1% TFA in Water) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Spike each standard with a constant 10.0 µg/mL of the IS.

Sample Preparation (Self-Validating Extraction)
  • Transfer 500 µL of the biotransformation broth or synthesis mixture to a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (100 µg/mL) to the sample.

  • Add 1.0 mL of ice-cold Acetonitrile. Causality: Acetonitrile acts as a strong protein precipitant, immediately denaturing enzymes like L-amino acid oxidase to halt the reaction while simultaneously extracting the lipophilic Z-Oxylysine.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the clear supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Kinetex C18, 150 x 4.6 mm, 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water containing 0.1% TFA.

  • Mobile Phase B: Acetonitrile containing 0.1% TFA.

Data Presentation & Validation

The method was rigorously validated according to the [2], ensuring accuracy, precision, and robustness[3].

Table 1: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.085151.0
2.085151.0
10.040601.0
12.010901.0
15.010901.0
15.185151.0
20.085151.0
Table 2: System Suitability Parameters (n=6 injections)

System suitability is the first tier of our self-validating protocol, ensuring the instrument is fit-for-purpose prior to sample analysis.

ParameterAcceptance CriteriaObserved Value
Retention Time RSD (%)≤ 1.0%0.4%
Peak Area RSD (%)≤ 2.0%0.8%
Tailing Factor ( Tf​ )≤ 1.51.1
Theoretical Plates (N)≥ 20008500
Resolution (vs. IS)≥ 2.04.5
Table 3: Method Validation Summary (ICH Q2(R1))
Validation ParameterResultICH Q2(R1) Requirement
Linearity Range1.0 – 100.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 )0.9997 ≥0.999
Limit of Detection (LOD)0.15 µg/mLS/N 3:1
Limit of Quantitation (LOQ)0.50 µg/mLS/N 10:1
Intra-day Precision (RSD)1.2% ≤2.0%
Inter-day Precision (RSD)1.6% ≤2.0%
Accuracy (Spike Recovery)98.5% – 101.2%98.0% – 102.0%

Troubleshooting & Optimization

  • Baseline Drift at 210 nm: TFA absorbs strongly at low UV wavelengths. If a significant baseline shift occurs during the gradient, ensure fresh, HPLC-grade TFA is used. Balancing the TFA concentration (e.g., 0.1% in A and 0.08% in B) can optically compensate for the drift.

  • Poor Resolution from Precursor: If the N-ε-CBZ-L-lysine precursor co-elutes with Z-Oxylysine, decrease the initial gradient slope (e.g., hold at 15% B for 5 minutes instead of 2 minutes). This enhances the separation of the highly polar amino acid precursor from the slightly more retained α-hydroxy product.

References

  • Title: Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus. Source: Applied Microbiology and Biotechnology (PubMed) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application

Application Note: Advanced Orthogonal Protection Strategies Utilizing Z-Oxylysine in Complex Peptide Synthesis

Prepared By: Senior Application Scientist Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Introduction & Chemical Rationale The synthesis of collagen-mimetic peptides, adipone...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Chemical Rationale

The synthesis of collagen-mimetic peptides, adiponectin analogs, and highly cross-linked biomaterials frequently requires the incorporation of 5-hydroxylysine (oxylysine). This unique post-translationally modified amino acid presents a significant synthetic challenge due to the presence of three distinct reactive centers: an α-amine, an ε-amine, and a δ-hydroxyl group[1]. To selectively manipulate these sites—such as performing site-specific glycosylation on the hydroxyl group or forming lactam bridges via the ε-amine—chemists must employ a robust, multi-dimensional orthogonal protecting group strategy[2].

In modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu/Z tri-orthogonal strategy has proven highly effective[]. By utilizing Z-Oxylysine —specifically introduced as the building block Fmoc-Hyl(Z, tBu)-OH or Fmoc-Hyl(Z)-OH—researchers can achieve absolute regiocontrol. The benzyloxycarbonyl (Z or Cbz) group provides highly stable protection for the ε-amine[4]. Unlike the Alloc group, which requires palladium(0) catalysis that can be sensitive to steric hindrance, or the Dde group, which can migrate to unprotected amines, the Z group is chemically inert to both the basic conditions of Fmoc removal and the strongly acidic conditions of global resin cleavage[5].

The Causality of Orthogonality

An orthogonal system is defined by protecting groups that are cleaved by completely distinct chemical mechanisms rather than reaction rates.

  • Fmoc (α-amine): Cleaved via base-catalyzed β-elimination (e.g., 20% Piperidine).

  • tBu (δ-hydroxyl): Cleaved via acid-catalyzed carbocation formation (e.g., 95% TFA).

  • Z (ε-amine): Cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) or extremely strong acids (e.g., HF), leaving it completely intact during standard SPPS and TFA cleavage workflows[2].

OrthogonalLogic Hyl 5-Hydroxylysine (Oxylysine) Core Scaffold Alpha α-Amine Protected by Fmoc Hyl->Alpha Delta δ-Hydroxyl Protected by tBu Hyl->Delta Epsilon ε-Amine Protected by Z (Cbz) Hyl->Epsilon FmocCleavage Base Labile (20% Piperidine) Alpha->FmocCleavage tBuCleavage Acid Labile (95% TFA) Delta->tBuCleavage ZCleavage Hydrogenolysis Labile (H2, Pd/C) Epsilon->ZCleavage

Orthogonal protection logic for 5-Hydroxylysine utilizing Fmoc, tBu, and Z groups.

Quantitative Stability and Cleavage Matrix

To design a successful synthesis, it is critical to understand the exact stability profiles of each protecting group under various reaction conditions. The table below summarizes the quantitative stability of the Fmoc/tBu/Z system.

Protecting GroupTarget Functional Group20% Piperidine / DMF (Base)95% TFA / Scavengers (Acid)H₂ / Pd/C (Hydrogenolysis)
Fmoc α-AmineCleaved (< 10 min)Stable (> 24 hours)Stable
tBu δ-HydroxylStable (> 24 hours)Cleaved (< 2 hours)Stable
Z (Cbz) ε-AmineStable (> 24 hours)Stable (> 24 hours)Cleaved (2 - 12 hours)

Data Interpretation: The absolute stability of the Z group in 95% TFA allows the chemist to cleave the peptide from the resin and remove all tBu/Boc groups, yielding a soluble peptide with a selectively protected ε-amine. This intermediate is primed for site-specific modifications (e.g., N-terminal fluorophore labeling) prior to the final unmasking of the oxylysine side chain.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the end-to-end integration of Z-Oxylysine into a peptide sequence, ensuring high yield and preventing cross-reactivity.

Protocol A: SPPS Coupling of Fmoc-Hyl(Z)-OH

Objective: Incorporate the Z-Oxylysine building block without inducing δ-hydroxyl O-acylation.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Causality Check: If using an oxylysine derivative with an unprotected δ-hydroxyl (e.g., Fmoc-Hyl(Z)-OH), over-activation can lead to unwanted O-acylation (branching).

    • Dissolve 0.4 mmol (4 eq) of Fmoc-Hyl(Z)-OH and 0.4 mmol of Oxyma Pure in 2 mL DMF. Add 0.4 mmol of DIC (N,N'-Diisopropylcarbodiimide).

    • Why Oxyma/DIC? This combination prevents the explosive hazards associated with HOBt and provides a mild, highly efficient coupling environment that minimizes side reactions at the unprotected hydroxyl.

  • Reaction: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. Wash with DMF (5 × 1 min).

Protocol B: Global Acid Cleavage

Objective: Cleave the peptide from the resin and remove tBu groups while preserving the Z-protected ε-amine.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H₂O.

    • Causality Check: TIS is a bulky carbocation scavenger. When the tBu group is cleaved from the δ-hydroxyl or other side chains, it forms a highly reactive tert-butyl cation. TIS permanently quenches this cation, preventing it from re-alkylating the electron-rich aromatic rings of the Z group or tryptophan residues.

  • Cleavage: Add 3 mL of the cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Isolation: Filter the resin and precipitate the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and air-dry the pellet.

  • Validation: Analyze via LC-MS. The mass should correspond to the peptide containing the intact Z group (+134 Da relative to the fully deprotected mass).

Protocol C: Solution-Phase Catalytic Hydrogenolysis

Objective: Remove the Z group to yield the fully deprotected oxylysine residue.

  • Solubilization: Dissolve the crude Z-protected peptide (approx. 50 mg) in 5 mL of Methanol containing 1% Acetic Acid.

    • Causality Check: Acetic acid serves a dual purpose: it enhances the solubility of hydrophobic peptide sequences and protonates the newly liberated ε-amine, preventing it from acting as a nucleophile and initiating unwanted inter-molecular side reactions.

  • Catalyst Addition: Carefully add 10 mg of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction flask with Nitrogen (3 cycles), then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Workup & Filtration:

    • Safety & Causality Check: Dry Pd/C is highly pyrophoric. Filter the reaction mixture through a pad of Celite to safely trap the fine palladium particulates. Do not let the Celite pad run completely dry while under vacuum to prevent ignition of the methanol vapors.

  • Final Validation: Evaporate the solvent under reduced pressure and analyze via LC-MS. A successful reaction is validated by a mass shift of exactly -134.1 Da (loss of the benzyloxycarbonyl group) and the absence of the starting material peak.

Workflow Visualization

Workflow Step1 1. SPPS Assembly Coupling Fmoc-Hyl(Z)-OH Step2 2. Global Acid Cleavage (TFA / Scavengers) Step1->Step2 Removes Fmoc & tBu, Cleaves Resin Step3 3. Intermediate Purification (ε-Z-Protected Peptide) Step2->Step3 Precipitation & HPLC Step4 4. Solution-Phase Modification (e.g., Glycosylation / Ligation) Step3->Step4 Target specific sites Step5 5. Catalytic Hydrogenolysis (H2, Pd/C in MeOH) Step4->Step5 Removes Z-group Step6 6. Final Target Isolation (Fully Deprotected Peptide) Step5->Step6 Filtration & Lyophilization

End-to-end experimental workflow for Z-Oxylysine incorporation and deprotection.

Troubleshooting: Catalyst Poisoning

A critical failure point in Protocol C occurs when synthesizing peptides containing sulfur-rich residues (Methionine or Cysteine). Sulfur strongly coordinates to the palladium surface, effectively "poisoning" the catalyst and halting hydrogenolysis.

Corrective Action: If the sequence contains Met/Cys, standard 10% Pd/C will fail. The chemist must either:

  • Switch to Pearlman’s Catalyst (Pd(OH)₂/C) and increase the hydrogen pressure to 50 psi using a Parr shaker.

  • Abandon hydrogenolysis entirely and utilize HF/Anisole cleavage (0°C for 1 hour) to strip the Z group chemically. Note that HF requires specialized PTFE labware and extreme safety precautions.

References

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK National Institutes of Health (NIH)[Link]

  • Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase National Institutes of Health (NIH) / PubMed[Link]

  • Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Z-Oxylysine Coupling in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields, deletion sequences, and side reactions when incorporating Z-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields, deletion sequences, and side reactions when incorporating Z-protected oxylysine derivatives (e.g., Fmoc-Lys(Z)-OH, Fmoc-Hyl(Z)-OH, or Z-aminooxy analogs) during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Mechanistic Insights – The "Why" Behind Coupling Failures

Before applying a fix, it is critical to understand the causality behind why Z-Oxylysine derivatives fail to couple efficiently. The challenges stem from three interconnected chemical phenomena:

  • Severe Steric Hindrance: The benzyloxycarbonyl (Z or Cbz) protecting group is a bulky, aromatic moiety. When attached to the side-chain of an oxylysine, it creates a large hydrodynamic radius that physically shields the α -amine or the activated carboxylate, drastically reducing the kinetics of peptide bond formation[1].

  • Hydrophobic Collapse & Aggregation: The aromatic ring of the Z-group promotes strong hydrophobic interactions and π−π stacking with adjacent aromatic residues or the polystyrene resin matrix. This drives sequence-dependent β -sheet formation, causing the resin to shrink and sequestering reactive sites[2].

  • Nucleophilic Alteration & Overacylation: If your Z-Oxylysine is an aminooxy derivative, the adjacent oxygen atom withdraws electron density, altering the pKa and reducing the nucleophilicity of the amine. Furthermore, aminooxy and unprotected hydroxyl groups are highly susceptible to N-overacylation or O-acylation by incoming activated amino acids, leading to branched deletion peptides[3].

Part 2: Step-by-Step Troubleshooting Protocols

To establish a self-validating system, every protocol below includes built-in analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol A: Orthogonal Double Coupling (Overcoming Sterics)

Relying on a single coupling reagent class (like carbodiimides) often fails for bulky residues. Switching the activation chemistry alters the steric profile of the reactive intermediate[4].

  • Step 1: Swell the resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Step 2 (First Coupling): Add 4 equivalents (eq) of Fmoc-Z-Oxylysine, 4 eq of DIC, and 4 eq of Oxyma Pure in DMF. React at room temperature for 60 minutes.

  • Step 3: Drain and wash the resin (3 × DMF).

  • Step 4 (Validation Check 1): Perform a Kaiser Test. If the beads turn blue (indicating unreacted amines), proceed to Step 5.

  • Step 5 (Second Coupling): Add 4 eq of Fmoc-Z-Oxylysine, 3.9 eq of HATU, and 8 eq of DIPEA in DMF. React for 45 minutes. Causality: HATU forms a highly reactive 7-aza-benzotriazole ester that is more electrophilic and compact than the DIC/Oxyma intermediate, allowing it to penetrate sterically hindered pockets.

  • Step 6: Wash thoroughly (5 × DMF).

Protocol B: Microwave-Assisted SPPS (Overcoming Aggregation)

If the sequence is highly hydrophobic, thermal energy is required to disrupt hydrogen bonding and β -sheet aggregation[2].

  • Step 1: Transfer the resin to a microwave-safe SPPS vessel. Swell in N-Methyl-2-pyrrolidone (NMP). Causality: NMP has a higher microwave loss factor ( tanδ ) than DMF, leading to more efficient energy transfer.

  • Step 2: Prepare a coupling cocktail of 5 eq Fmoc-Z-Oxylysine, 5 eq COMU, and 10 eq DIPEA in NMP.

  • Step 3: Irradiate the reaction at 75°C for 5 minutes. Critical: Limit power to 25W to prevent epimerization of the α -carbon.

  • Step 4: Wash the resin (5 × DMF).

  • Step 5 (Validation Check 2): Perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the desired mass (+Z-Oxylysine) before proceeding to Fmoc deprotection.

Part 3: Quantitative Data – Coupling Reagent Efficacy

Selecting the right coupling reagent is the most critical variable in optimizing Z-Oxylysine yields. Use the table below to compare your options[4].

Coupling Reagent SystemReactive IntermediateRelative Efficiency for Bulky AAsEpimerization RiskRecommended Use Case
DIC / Oxyma Pure Active EsterModerateLowRoutine SPPS; First half of a double-coupling cycle.
HBTU / DIPEA Benzotriazole esterLow-ModerateModerateUnhindered residues; Not recommended for Z-Oxylysine.
HATU / DIPEA 7-Aza-benzotriazoleHighModeratePrimary choice for sterically hindered Z-Oxylysine.
COMU / DIPEA Morpholino-uroniumVery HighLowHighly hindered sequences; Ideal for MW-SPPS.
PyBOP / NMM Phosphonium esterHighLowSecondary coupling (avoids guanidinylation of free amines).

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my Kaiser test ambiguous (slight blue/green) after coupling Z-Oxylysine? A: The bulky Z-group can partially mask the unreacted amines, or the modified nature of the oxylysine α -amine reduces its reactivity to ninhydrin. Do not rely solely on the Kaiser test here. Use the Chloranil test (if secondary amines are present) or perform a rapid micro-cleavage and LC-MS to confirm coupling completion.

Q: I am observing a +134 Da or +X Da mass adduct on my final peptide. What happened? A: This is likely O-acylation (if using a hydroxylysine) or N-overacylation (if using an aminooxy lysine) by the subsequent incoming amino acid. During chain elongation, the unprotected oxygen or aminooxy function can act as a nucleophile. Ensure the side-chain is properly protected (e.g., using a 1-ethoxyethylidene (Eei) group for aminooxy functions) during SPPS[3].

Q: Can I use standard TFA cleavage cocktails to remove the Z (Cbz) protecting group? A: No. The Z-group is highly stable to standard 95% TFA cleavage conditions used in Fmoc-SPPS[1]. To remove the Z-group, you must use strong acids (e.g., anhydrous HF or TMSBr/TFA) or perform post-cleavage catalytic hydrogenation (Pd/C, H2​ ) in solution.

Q: The coupling still fails after using HATU. What is the next step? A: If HATU fails, the issue is severe sequence-dependent aggregation. Switch your solvent from 100% DMF to a chaotropic mixture such as DMF/DMSO (1:1) or add 0.1 M LiCl to the coupling cocktail to disrupt the hydrogen bond network.

Part 5: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve incomplete Z-Oxylysine couplings.

G Start Incomplete Z-Oxylysine Coupling (Positive Kaiser) CheckAgg Sequence Analysis: High Aggregation Propensity? Start->CheckAgg AggYes Yes: Aggregation Issue CheckAgg->AggYes AggNo No: Steric Hindrance CheckAgg->AggNo Sol1 Apply MW-SPPS (75°C) or Chaotropic Solvents (LiCl/DMSO) AggYes->Sol1 Sol2 Switch to COMU/HATU + Double Coupling AggNo->Sol2 ReTest Perform Kaiser/TNBS Test Sol1->ReTest Sol2->ReTest Pass Negative: Proceed to Fmoc Deprotection ReTest->Pass Fail Positive: Acetylation (Capping) to prevent deletion peptides ReTest->Fail

Workflow for diagnosing and resolving incomplete Z-Oxylysine coupling in SPPS.

References

  • Introduction to Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: uniurb.it URL:[Link]

Sources

Troubleshooting

Z-Oxylysine Technical Support Center: A Guide to Long-Term Storage and Degradation Troubleshooting

Welcome to the dedicated technical support center for Z-Oxylysine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Z-Oxylysine stability during lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Z-Oxylysine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Z-Oxylysine stability during long-term storage. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.

Introduction to Z-Oxylysine

Z-Oxylysine, chemically known as Nα-benzyloxycarbonyl-L-aminoadipic acid (Nα-Z-L-aminoadipic acid) , is a dicarboxylic acid derivative of the amino acid lysine. The benzyloxycarbonyl (Z) group serves as a protecting group for the alpha-amino group, making it a valuable intermediate in various synthetic applications, including peptide synthesis. Understanding its stability is critical for its effective use.

Troubleshooting Guide: Degradation of Z-Oxylysine in Long-Term Storage

This section addresses specific issues that may arise during the long-term storage of Z-Oxylysine, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: I observe a decrease in the purity of my lyophilized Z-Oxylysine powder over time, even when stored at -20°C. What are the likely causes and how can I mitigate this?

Answer:

Degradation of lyophilized Z-Oxylysine, while less common than in solution, can still occur due to several factors. The primary culprits are typically moisture, light, and residual impurities.

Causality and Mitigation Strategies:

  • Moisture-Induced Hydrolysis: The benzyloxycarbonyl (Z) group is generally stable but can be susceptible to slow hydrolysis over extended periods, especially in the presence of moisture. This would lead to the formation of L-aminoadipic acid and benzyl alcohol.

    • Mitigation:

      • Proper Handling: Always allow the container of lyophilized Z-Oxylysine to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[1][2]

      • Inert Atmosphere: After dispensing the required amount, purge the container with an inert gas like argon or nitrogen before resealing to displace any moist air.[3]

      • Desiccants: Store the sealed container with a desiccant to absorb any residual moisture.[2]

  • Photodegradation: Although less common for this specific molecule, prolonged exposure to light, especially UV light, can potentially lead to degradation of the aromatic benzyl group.

    • Mitigation:

      • Light Protection: Store Z-Oxylysine in amber vials or wrap the container in aluminum foil to protect it from light.[2]

  • Residual Impurities: The presence of acidic or basic impurities from the synthesis process can catalyze degradation even in the solid state.

    • Mitigation:

      • High Purity Starting Material: Ensure the Z-Oxylysine used is of high purity. If necessary, repurify the material before long-term storage.

Question 2: My Z-Oxylysine solution, prepared in an aqueous buffer for an experiment, shows signs of degradation after a few days at 4°C. What is happening and what is the best way to store it in solution?

Answer:

Z-Oxylysine is significantly less stable in solution compared to its lyophilized form. Aqueous environments, especially at non-optimal pH, can accelerate degradation.

Causality and Mitigation Strategies:

  • Hydrolysis of the Z-group: In aqueous solutions, the Z-group is more susceptible to hydrolysis, particularly at pH extremes.

    • Mitigation:

      • pH Control: Prepare solutions in a slightly acidic buffer (pH 5-6) to minimize base-catalyzed hydrolysis.[4]

      • Avoid High pH: If your experiment requires a basic pH, prepare the solution immediately before use and keep it chilled.[5]

  • Microbial Contamination: Aqueous solutions are prone to microbial growth, which can lead to enzymatic degradation of the molecule.

    • Mitigation:

      • Sterile Conditions: Use sterile buffers and handle the solution under aseptic conditions.

      • Filtration: For longer-term storage in solution, filter-sterilize the solution through a 0.22 µm filter.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to the formation of ice crystals that can physically stress the molecule and accelerate degradation.[6]

    • Mitigation:

      • Aliquoting: If you need to store Z-Oxylysine in solution, prepare single-use aliquots to avoid multiple freeze-thaw cycles.[4][5]

Question 3: I have identified an impurity in my stored Z-Oxylysine with a mass corresponding to L-aminoadipic acid. How can I confirm this and what other degradation products should I look for?

Answer:

The presence of L-aminoadipic acid strongly suggests the cleavage of the Z-protecting group. To confirm this and identify other potential degradation products, a systematic analytical approach is necessary.

Potential Degradation Pathways and Analytical Confirmation:

  • Primary Degradation Pathway: Hydrolysis of the Z-group: This is the most likely degradation pathway, yielding L-aminoadipic acid and benzyl alcohol.

    • Confirmation:

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the peak corresponding to the mass of L-aminoadipic acid. Compare the retention time and mass spectrum with a known standard of L-aminoadipic acid.

      • HPLC with UV Detection: A High-Performance Liquid Chromatography (HPLC) method with UV detection can also be used. L-aminoadipic acid will have a different retention time than Z-Oxylysine.

  • Secondary Degradation Pathway: Decarboxylation: While less common under typical storage conditions, dicarboxylic acids can undergo decarboxylation, especially with exposure to heat, to form 5-amino-pentanoic acid.

    • Detection:

      • LC-MS: Look for a mass corresponding to the decarboxylated product.

The following diagram illustrates the potential degradation pathways of Z-Oxylysine.

G Z_Oxylysine Z-Oxylysine (Nα-Z-L-aminoadipic acid) Hydrolysis Hydrolysis (Moisture, pH extremes) Z_Oxylysine->Hydrolysis Decarboxylation Decarboxylation (Heat) Z_Oxylysine->Decarboxylation AmidoAdipicAcid L-Aminoadipic Acid Hydrolysis->AmidoAdipicAcid BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol DecarboxylatedProduct 5-Amino-pentanoic acid Decarboxylation->DecarboxylatedProduct

Caption: Potential degradation pathways of Z-Oxylysine.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended long-term storage temperature for lyophilized Z-Oxylysine?

    • A: For optimal long-term stability, lyophilized Z-Oxylysine should be stored at -20°C or, preferably, at -80°C.[1] This minimizes the rates of potential chemical degradation reactions.

  • Q: Can I store Z-Oxylysine at room temperature?

    • A: While lyophilized amino acid derivatives can be stable at room temperature for short periods (days to weeks), long-term storage at room temperature is not recommended as it can accelerate degradation.[3][6]

  • Q: What solvents should I use to dissolve Z-Oxylysine?

    • A: The solubility of Z-Oxylysine will depend on the specific experimental requirements. For initial reconstitution, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an appropriate aqueous buffer. Always use high-purity, sterile solvents.

  • Q: How can I monitor the stability of my Z-Oxylysine over time?

    • A: A stability-indicating analytical method, such as a gradient HPLC-UV method, is essential. This method should be able to separate the intact Z-Oxylysine from its potential degradation products. Regular testing of a stored sample against a freshly prepared standard will allow you to track its purity.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Lyophilized Z-Oxylysine
  • Ensure the Z-Oxylysine is in a tightly sealed, light-protected container (e.g., an amber glass vial).

  • Place the container in a secondary sealed bag containing a desiccant sachet.

  • Store the package at -20°C or -80°C.

  • Before use, place the sealed container in a desiccator and allow it to warm to room temperature before opening.

  • After dispensing the required amount, flush the vial with a stream of dry, inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Return the container to the recommended storage temperature.

Protocol 2: Proposed Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC with a UV detector and a C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of Z-Oxylysine in the initial mobile phase conditions.

Workflow for Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Accurately weigh Z-Oxylysine sample B Dissolve in a known volume of mobile phase A A->B C Filter through a 0.45 µm syringe filter B->C D Inject sample onto C18 column C->D E Run gradient elution D->E F Monitor absorbance at 214 nm & 254 nm E->F G Integrate peak areas F->G H Calculate purity based on relative peak areas G->H I Identify degradation products by retention time comparison with standards (if available) and LC-MS G->I

Caption: Workflow for HPLC-based stability analysis of Z-Oxylysine.

References

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Available from: [Link]

  • Synthagen. How to store peptides so they do not lose their properties? (2025). Available from: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • BioStrata Research. Peptide Storage: Stability, Shelf Life & Best Practices (2026). Available from: [Link]

  • Isobe K, Fukuda N, Nagasawa S, Saitou K. Enzymes Responsible for the Conversion of N alpha-[(Benzyloxy)carbonyl]-D-lysine to N alpha-[(Benzyloxy)carbonyl]-D-aminoadipic Acid by Rhodococcus Sp. AIU Z-35-1. Chem Biodivers. 2010 Jun;7(6):1549-54.
  • Dove Medical Press. Forced degradation studies: an essential tool for the formulation development of vaccines. (2009). Available from: [Link]

  • Komaravolu Y, Dama VR, Maringanti TC. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Adv. 2021;11(1):1-1.

Sources

Optimization

Overcoming steric hindrance in Z-Oxylysine peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with coupling heavily protected, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with coupling heavily protected, sterically hindered amino acids like Z-Oxylysine (N-benzyloxycarbonyl-oxylysine).

This guide bypasses generic troubleshooting to focus on the mechanistic causality of your synthesis failures, providing self-validating workflows to ensure your peptide assembly proceeds with high fidelity.

Module 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does Z-Oxylysine consistently result in incomplete aminolysis and deletion sequences compared to standard lysine derivatives? A: The failure is a combination of severe steric clash and electronic desensitization. The bulky benzyloxycarbonyl (Z/Cbz) protecting group physically obstructs the reaction trajectory required for the incoming N-terminal amine to attack the activated ester. Furthermore, the oxygen heteroatom in the oxylysine side chain introduces an inductive electron-withdrawing effect. This alters the local dipole moment, promoting on-resin aggregation via aberrant hydrogen-bonding networks that physically bury the reactive N-terminus.

Q2: Standard carbodiimides (DIC/DCC) are failing. Which coupling reagents provide the necessary activation energy? A: You must transition from standard OBt (HOBt) active esters to highly reactive OAt (HOAt) or OxymaPure active esters.

  • HATU is the gold standard here. It utilizes the "7-aza effect," where the pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance. This pre-organizes the transition state via hydrogen bonding with the incoming amine, drastically lowering the activation energy required to penetrate the Z-Oxylysine steric shield[1][2].

  • COMU is an exceptional orthogonal choice. It generates an Oxyma active ester, which matches or exceeds HATU's reactivity but avoids the risk of chain-terminating guanidinylation—a common side reaction when uronium salts are forced into extended coupling times[1][3].

Q3: How can I modify the solvent environment to prevent the peptide chain from folding over the reactive site? A: Relying solely on Dimethylformamide (DMF) is insufficient for highly aggregated sequences. You must introduce chaotropic agents to disrupt the intermolecular β-sheet-like structures. Swelling the resin in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and DMF (1:1) containing 0.8 M Lithium Chloride (LiCl) effectively breaks these hydrogen bonds, exposing the N-terminus for the incoming Z-Oxylysine.

Module 2: Reagent Selection Matrix

To make an informed decision, compare the quantitative and mechanistic properties of advanced coupling reagents.

Coupling ReagentActive Ester GeneratedRelative ReactivityRisk of GuanidinylationMechanistic Advantage for Hindered Couplings
HBTU OBtModerateHigh (if in excess)Baseline reagent; insufficient for the severe steric clash of Z-protecting groups.
HATU OAtVery HighHigh (if in excess)7-aza effect provides anchimeric assistance, accelerating aminolysis kinetics[1][2].
COMU OxymaPureVery HighNoneSuperior reactivity and safety profile; independent of HOAt. Ideal for extended couplings[1][3].
PyAOP OAtVery HighNonePhosphonium-based; allows for massive reagent excess to drive reactions without capping the N-terminus[2].

Module 3: Self-Validating Experimental Protocol

To guarantee success, you must implement a self-validating system. This double-coupling protocol utilizes orthogonal activation chemistries and in-process analytical checks to ensure >95% coupling efficiency.

Phase 1: Primary Activation (Anchimeric Assistance)
  • Resin Disruption: Swell 0.1 mmol of the deprotected peptide-resin in 3 mL of NMP/DMF (1:1) containing 0.8 M LiCl for 30 minutes at room temperature.

    • Causality: The chaotropic salt disrupts secondary structures that mask the N-terminal amine.

  • Sub-stoichiometric Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Z-Oxylysine-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for exactly 60 seconds.

    • Causality: Using slightly less HATU than the amino acid ensures no free uronium species is transferred to the resin, preventing irreversible guanidinylation (chain termination)[2].

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 50°C for 15 minutes.

    • Causality: Microwave dielectric heating provides the thermodynamic push needed to overcome the steric bulk of the Z-group[1].

  • Validation Check 1: Wash the resin 5x with DMF. Perform a Kaiser (Ninhydrin) test on a few beads.

    • If Yellow (Negative): Aminolysis is complete. Proceed to Fmoc deprotection.

    • If Blue (Positive): Steric hindrance persists. Proceed immediately to Phase 2.

Phase 2: Orthogonal Secondary Coupling
  • Secondary Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Z-Oxylysine-OH and 0.4 mmol (4 eq) of COMU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA.

    • Causality: Switching to COMU (Oxyma chemistry) alters the transition state pathway and allows for extended reaction times without the risk of guanidinylation[2][3].

  • Extended Coupling: Add to the resin and agitate at room temperature for 2 hours.

  • Validation Check 2 & Capping: Perform a second Kaiser test. If a faint blue color remains, you must cap the unreacted sequences using Acetic Anhydride/DIPEA (10:1) in DMF for 10 minutes. This ensures any failed couplings result in easily separable truncated sequences rather than complex deletion impurities during LC-MS purification.

Module 4: Process Flow Visualization

Workflow Start Initiate Z-Oxylysine Coupling Coupling1 Primary Coupling HATU / DIPEA / 50°C Start->Coupling1 Test1 Kaiser Test 1 Coupling1->Test1 Proceed Proceed to Deprotection Test1->Proceed Negative (Yellow) Coupling2 Secondary Coupling COMU / DIPEA Test1->Coupling2 Positive (Blue) Test2 Kaiser Test 2 Coupling2->Test2 Test2->Proceed Negative (Yellow) Capping Acetic Anhydride Capping Test2->Capping Positive (Blue) Cleavage Microcleavage & LC-MS Analysis Capping->Cleavage

Workflow for optimizing sterically hindered Z-Oxylysine peptide coupling and validation.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Z-Oxylysine vs. Fmoc-Oxylysine in Peptide Synthesis

A Senior Application Scientist's Guide to Strategic Isostere Incorporation In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Isostere Incorporation

In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These modifications can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and overall pharmacokinetic profile. Oxylysine, an isostere of lysine where the delta-methylene group is replaced by an oxygen atom, is a prime example of such a modification, offering a unique tool to modulate the physicochemical properties of peptide-based drug candidates.

However, the successful incorporation of Oxylysine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of Nα-protecting group. The two most prevalent strategies, benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc), each present a distinct set of advantages and challenges. This guide provides a comprehensive, technically-grounded comparison to inform your selection process and optimize your peptide synthesis workflows.

The Core Distinction: Orthogonality and Deprotection Chemistry

The fundamental difference between Z-Oxylysine and Fmoc-Oxylysine lies in their deprotection chemistry, which dictates their compatibility with different SPPS strategies. The principle of using multiple classes of protecting groups that can be selectively removed without affecting others is known as an orthogonal protection strategy, and it is fundamental to modern peptide synthesis.[1][2]

  • Fmoc-Oxylysine: The Fmoc group is base-labile, typically removed by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This makes it perfectly suited for the widely used Fmoc/tBu (tert-butyl) orthogonal protection scheme.[2][4] In this strategy, the temporary Nα-Fmoc group is removed at each cycle under mild basic conditions, while the permanent side-chain protecting groups (often tBu-based) and the resin linkage are cleaved only at the final step using a strong acid, typically trifluoroacetic acid (TFA).[4][]

  • Z-Oxylysine: The Z-group, in contrast, is typically removed under harsher conditions, most notably through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by strong acids like HBr in acetic acid.[6][7] Its application in a standard Fmoc/tBu SPPS workflow is non-trivial and generally not recommended due to the lack of orthogonality.[8] The conditions required to remove the Z-group would prematurely cleave the tBu-based side-chain protecting groups and the peptide from the resin. Therefore, Z-Oxylysine is more amenable to older Boc (tert-butyloxycarbonyl) based SPPS strategies or, more commonly, to solution-phase peptide synthesis where intermediates can be isolated and purified between steps.[6]

This fundamental difference in chemical compatibility is the critical first consideration in experimental design.

G cluster_Fmoc Fmoc-based SPPS Workflow cluster_Z Z-based Strategy (Incompatible with Fmoc/tBu SPPS) Fmoc_Resin Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_Resin->Fmoc_Deprotection Free_Amine H₂N-AA-Resin Fmoc_Deprotection->Free_Amine Fmoc_Coupling Coupling (Fmoc-Oxylysine, Activator) Free_Amine->Fmoc_Coupling Fmoc_Peptide Fmoc-Oxylysine-Peptide-Resin Fmoc_Coupling->Fmoc_Peptide ... ... Fmoc_Peptide->... Fmoc_Final_Cleavage Final Cleavage (e.g., TFA cocktail) Fmoc_Final_Peptide Crude Peptide Fmoc_Final_Cleavage->Fmoc_Final_Peptide ...->Fmoc_Final_Cleavage Repeat Cycles Z_Resin Z-AA-Resin Z_Deprotection Z-Deprotection (e.g., H₂/Pd or HBr/AcOH) Z_Resin->Z_Deprotection Z_Incompatibility Premature cleavage of side-chain protection (tBu) and resin linkage. Z_Deprotection->Z_Incompatibility G Resin 1. Resin Swelling (DMF, 1 hr) Fmoc_Removal 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Fmoc_Removal Wash1 3. DMF Wash (5x) Fmoc_Removal->Wash1 Ninhydrin1 4. Ninhydrin Test (Confirm free amine) Wash1->Ninhydrin1 Coupling 5. Coupling (Fmoc-Oxy(Boc)-OH, HCTU, DIPEA in DMF, 30-60 min) Ninhydrin1->Coupling If Positive Wash2 6. DMF Wash (3x) Coupling->Wash2 Ninhydrin2 7. Ninhydrin Test (Confirm complete coupling) Wash2->Ninhydrin2 Repeat 8. Repeat steps 2-7 for next amino acid Ninhydrin2->Repeat If Negative Final_Cleavage 9. Final Cleavage & Deprotection (TFA Cocktail, 2-3 hr) Repeat->Final_Cleavage After last AA Precipitation 10. Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification

Figure 2. Step-by-step workflow for incorporating Fmoc-Oxylysine via manual SPPS.

Detailed Steps:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, and add the deprotection solution (20% piperidine in DMF). Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine and its byproducts. [3]4. Pre-Coupling Check: Perform a ninhydrin test to confirm the presence of a free primary amine. A dark blue/purple color indicates a positive result.

  • Amino Acid Coupling (Fmoc-Oxy(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Oxy(Boc)-OH (3-4 eq.), HCTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.

    • Pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 30-60 minutes. [1]6. Washing: Wash the resin with DMF (3 times).

  • Post-Coupling Check: Perform a ninhydrin test. A negative result (colorless or yellow) indicates the coupling reaction is complete. If the test is positive, a second coupling (recoupling) may be required.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its Nα-Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and agitate for 2-3 hours. This step removes the side-chain protecting groups (including the Boc from Oxylysine) and cleaves the peptide from the resin. [9]10. Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendation

For researchers engaged in modern solid-phase peptide synthesis using the prevalent Fmoc/tBu strategy, Fmoc-Oxylysine is the unequivocally superior and recommended choice. Its seamless integration into standard automated and manual protocols, high coupling efficiency, and clean deprotection profile ensure a high-quality synthesis with predictable outcomes. [] Z-Oxylysine, while a valid chemical entity for solution-phase synthesis, is incompatible with this mainstream solid-phase workflow due to a fundamental lack of chemical orthogonality. [6][8]For the vast majority of peptide chemists and drug development professionals, the efficiency, reliability, and compatibility of Fmoc-Oxylysine make it the clear and logical choice for incorporating the Oxylysine isostere into novel peptide therapeutics.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Pedersen, S. L., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology. Available at: [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • LoGrasso, P. V., et al. (2012). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton transactions (Cambridge, England : 2003), 41(42), 13219–13221.
  • Canavelli, P., et al. (2019). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 141(48), 18939–18943.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Mosa, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry, an Asian journal, 16(18), 2572–2587.
  • Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 -yl)-I ,I ,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert- Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 200(2), 301-309.
  • Vlieghe, P., Lisowski, V., & Martinez, J. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Genzyme. (2009). Method for peptide synthesis. Google Patents. (CN101522704A).

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Comparative

Comparative Guide: Z-Lysine vs. Z-Oxylysine in Ligand Design and Receptor Binding Affinities

As drug development increasingly relies on non-canonical amino acids (ncAAs) and peptidomimetics to fine-tune pharmacokinetics and target engagement, understanding the structural nuances of building blocks is critical. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on non-canonical amino acids (ncAAs) and peptidomimetics to fine-tune pharmacokinetics and target engagement, understanding the structural nuances of building blocks is critical. This guide provides an in-depth comparative analysis of Z-Lysine (Nε-benzyloxycarbonyl-L-lysine) and Z-Oxylysine (Nε-benzyloxycarbonyl-L-oxylysine). While structurally similar, a single functional group substitution between these two molecules fundamentally alters backbone thermodynamics, hydrogen-bonding capacity, and ultimately, receptor binding affinity.

Mechanistic Causality: How Structural Divergence Dictates Affinity

To engineer precise receptor-ligand interactions, one must understand the causality behind backbone modifications.

Z-Lysine (α-Amino Acid): Z-Lysine possesses a standard α-amino group. When incorporated into a protein or peptide, it forms traditional amide bonds . This retains the critical amide proton (NH), acting as a hydrogen bond donor essential for maintaining rigid secondary structures (α-helices, β-sheets). In protein engineering, Z-Lysine and its derivatives (e.g., o-azide-Z-lysine) are incorporated via genetic code expansion to act as bio-orthogonal handles. Because the peptide backbone remains native, the global conformation of the ligand is preserved, allowing for wild-type-like receptor binding affinities. For example, incorporating Z-Lysine derivatives into Interleukin-2 (IL-2) yields binding characteristics comparable to wild-type IL-2 against IL-2Rα and IL-2Rβγ receptors 1[1].

Z-Oxylysine (α-Hydroxy Acid): Z-Oxylysine is the α-hydroxy analog of Z-Lysine, where the α-amino group is replaced by a hydroxyl group. Polymerization or peptide synthesis with Z-Oxylysine yields ester bonds (depsipeptides) instead of amides. This substitution eliminates a key hydrogen bond donor, significantly increasing local backbone flexibility and altering the electrostatic landscape. This flexibility is leveraged to design biodegradable polycations, such as poly[α-(4-aminobutyl)-L-glycolic acid] (PAGA), which exhibit highly efficient electrostatic binding to polyanionic targets like DNA 2[2].

BindingMechanisms Substrate1 Z-Lysine (α-Amino Acid) Linkage1 Amide Bond Formation Maintains H-Bond Donor (NH) Substrate1->Linkage1 Substrate2 Z-Oxylysine (α-Hydroxy Acid) Linkage2 Ester Bond Formation Loses H-Bond Donor Substrate2->Linkage2 Affinity1 Rigid Backbone High Target Affinity (e.g., IL-2R Binding) Linkage1->Affinity1 Affinity2 Flexible Depsipeptide Altered Electrostatics (e.g., DNA Condensation) Linkage2->Affinity2

Mechanistic divergence of Z-Lysine and Z-Oxylysine in backbone formation and receptor affinity.

Quantitative Data Comparison

The following table synthesizes the distinct physicochemical properties and binding metrics of ligands incorporating these two building blocks.

ParameterZ-Lysine (Nε-Cbz-L-lysine)Z-Oxylysine (Nε-Cbz-L-oxylysine)
α-Carbon Functional Group Amine (-NH₂)Hydroxyl (-OH)
Macromolecular Linkage Amide bond (Peptide)Ester bond (Depsipeptide / Polyester)
Hydrogen Bond Donor Status Retained (Amide NH)Lost (Ester Oxygen)
Primary Structural Effect Maintains native Ramachandran constraintsIncreases backbone rotational freedom
Target Binding Context Protein-Protein Interactions (e.g., EGFR, IL-2R)Polyanion Condensation (e.g., DNA), Enzyme Sites
Representative Affinity Data IL-2 I129oAzZK variant retains near wild-type Kd for IL-2Rα/βγPAGA polymer achieves complete DNA condensation at charge ratio ≤ 2.0
In Vivo Stability High (Protease resistant depending on sequence)Biodegradable (Ester hydrolysis over ~6 months)

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities of macromolecules containing these derivatives must be quantified using highly controlled, self-validating experimental systems.

Protocol A: SPR Analysis of Z-Lysine-Modified Ligand Binding

Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free quantification of protein-protein interactions. This protocol describes the affinity measurement of a Z-Lysine-modified ligand (e.g., an IL-2 variant) to its receptor3[3].

  • Ligand Preparation & QC: Express the Z-Lysine modified protein using an engineered E. coli strain containing a mutant pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. Validation: Confirm site-specific incorporation and absence of truncations via LC-MS.

  • Receptor Immobilization: Immobilize the target receptor (e.g., IL-2Rα Fc-fusion) onto a Biacore CM5 sensor chip using standard EDC/NHS amine coupling. Causality: Utilizing an Fc-fusion tag ensures uniform, unidirectional orientation of the receptor on the chip, preventing steric occlusion of the binding pocket.

  • Reference Cell Setup (Internal Control): Leave one flow cell unmodified (blocked only with ethanolamine) to serve as a real-time reference. Validation: This subtracts bulk refractive index shifts and non-specific binding artifacts from the active channel data.

  • Kinetic Injection: Inject the Z-Lysine modified ligand at cascading concentrations (e.g., 0.5 nM to 50 nM) in HBS-EP+ running buffer at a flow rate of 30 µL/min to minimize mass transfer limitations.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to fully dissociate the complex without denaturing the immobilized receptor.

SPR_Protocol Step1 Ligand Expression Step2 Purification & QC Step1->Step2 Step3 Receptor Immobilization Step2->Step3 Step4 SPR Binding Assay Step3->Step4 Step5 Kinetic Analysis Step4->Step5

Self-validating SPR workflow for quantifying ligand-receptor binding kinetics.

Protocol B: EMSA and Fluorescence Quenching for Z-Oxylysine Polymer Binding

Because Z-Oxylysine is frequently utilized to create biodegradable polycations (like PAGA) for gene delivery, its "receptor" is often polyanionic DNA. Binding affinity is measured via charge-ratio condensation.

  • Polymerization: Synthesize PAGA via melt polymerization of N-cbz-L-oxylysine followed by Cbz deprotection. Validation: Verify the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

  • Complex Formation: Mix PAGA with plasmid DNA at varying positive-to-negative (+/-) charge ratios (ranging from 0.1 to 5.0) in a physiological HEPES buffer. Causality: Incubate for 30 minutes at room temperature to allow the electrostatic interactions and ester-backbone conformational shifts to reach thermodynamic equilibrium.

  • Orthogonal Validation (Fluorescence Quenching): Introduce ethidium bromide (EtBr) to the complexes. Validation: As the flexible Z-Oxylysine-derived polymer binds and condenses the DNA, it competitively excludes intercalating EtBr. A sharp decrease in fluorescence confirms tight binding, acting as an orthogonal validation to gel shift data.

  • Electrophoretic Mobility Shift Assay (EMSA): Run the complexes on a 1% agarose gel at 100V for 45 minutes.

  • Affinity Quantification: Identify the critical charge ratio at which DNA migration is completely retarded. For PAGA, strong binding and complete condensation typically occur below a charge ratio of 2.0.

References

  • Targeted regulatory T cell activation by site-specific PEGylated interleukin-2 mitigates autoimmune inflammation. PubMed Central (PMC).[Link]

  • Development of a Safe Gene Delivery System Using Biodegradable Polymer, Poly[α-(4-aminobutyl)-L-glycolic acid]. Yonsei University / University of Utah.[Link]

  • Incorporation of a Doubly Functionalized Synthetic Amino Acid into Proteins for Creating Chemical and Light-Induced Conjugates. Bioconjugate Chemistry - ACS Publications.[Link]

Sources

Validation

Absolute Purity Validation of Z-Oxylysine: A qNMR Comparison Guide

Introduction: The Analytical Challenge of Z-Oxylysine Z-Oxylysine (N-benzyloxycarbonyl-oxylysine) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in the synthesis of advanced peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Z-Oxylysine

Z-Oxylysine (N-benzyloxycarbonyl-oxylysine) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in the synthesis of advanced peptidomimetics and targeted therapeutics. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability during solid-phase peptide synthesis (SPPS). However, accurately determining the absolute purity of this building block is a significant analytical hurdle. Undetected impurities—such as residual solvents, unreacted precursors, or enantiomeric byproducts—can drastically reduce synthesis yields and introduce critical, difficult-to-separate failure sequences.

To establish absolute confidence in raw material quality, modern analytical laboratories are shifting away from traditional relative methods in favor of primary analytical techniques.

The Analytical Paradigm Shift: qNMR vs. Traditional Methods

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection and titrimetric methods have been the workhorses for amino acid purity validation. However, HPLC suffers from a fundamental limitation: it requires a reference standard of identical chemical structure and known purity to establish a calibration curve. If the primary standard is compromised, the entire assay is biased.

Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR) circumvents this by operating as a primary ratio method. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR does not require an identical reference standard. Instead, it utilizes a universal, highly pure Internal Standard (IS), establishing1[1].

Quantitative Comparison of Analytical Methods
Analytical MethodPrinciple of QuantificationTraceabilityPrecision (CV%)Analysis TimeReference Standard Requirement
1 H-qNMR Ratio of nuclear spinsSI-Traceable~0.05 - 0.5%< 15 minUniversal Internal Standard
HPLC-UV UV Absorbance (Beer-Lambert)Standard-dependent~0.5 - 1.0%30 - 60 minIdentical Z-Oxylysine Standard
Titration Stoichiometric reactionTitrant-dependent~0.5 - 1.5%20 - 30 minStandardized Titrant

Mechanistic Causality: Why 1 H-qNMR Excels for Z-Oxylysine

The structural topology of Z-Oxylysine makes it an ideal candidate for 1 H-qNMR. The molecule features a distinct aromatic ring from the Z-protecting group, which resonates in the downfield region (~7.3 ppm). This region is typically completely free from the aliphatic signals of the oxylysine backbone (1.5 - 4.5 ppm) and common synthetic impurities.

When conducting 2, optimizing the solvent environment is critical[2]. Dissolving Z-Oxylysine in neutral D 2​ O often results in the residual HOD peak overlapping with the critical α -protons of the amino acid. By adjusting the solvent to a highly basic state (pD > 10) using NaOD, the HOD signal undergoes a significant upfield shift, unmasking the analyte signals and preventing integration bias[1].

Self-Validating Experimental Protocol

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. We utilize Maleic Acid as the Internal Calibrant (IC) because its sharp singlet at ~6.3 ppm sits perfectly between the aliphatic and aromatic regions of Z-Oxylysine, 3[3]. Organic acids like maleic acid are 4[4].

Step 1: Gravimetric Sample Preparation
  • Causality: qNMR is fundamentally a mass-balance technique; gravimetric error is the largest source of uncertainty.

  • Action: Using a microbalance ( d=0.001 mg) calibrated with certified weights, accurately weigh ~20.000 mg of the Z-Oxylysine sample and ~5.000 mg of certified Maleic Acid (Internal Standard). Co-dissolve the mixture in 800 µL of D 2​ O containing 0.1 M NaOD to ensure complete dissolution and optimal HOD peak shifting.

Step 2: NMR Acquisition Parameters
  • Causality: Incomplete longitudinal relaxation ( T1​ ) of protons leads to truncated signal areas, destroying the quantitative relationship between peak area and molar concentration.

  • Action: Determine the T1​ of the slowest relaxing proton in the mixture using an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically ≥60 seconds) to guarantee >99.3% magnetization recovery. Acquire data using a 90° excitation pulse with 64 scans to achieve a Signal-to-Noise (S/N) ratio exceeding 250:1.

Step 3: Spectral Processing and Integration
  • Causality: Phase distortions and baseline roll artificially inflate or deflate integration areas, leading to skewed purity results.

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous zero-order and first-order phase correction. Apply a multipoint baseline correction. Integrate the Maleic Acid singlet (2 protons) and the Z-group aromatic multiplet (5 protons).

Step 4: Absolute Purity Calculation

The mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=(Iis​Ix​​)×(Nx​Nis​​)×(Mis​Mx​​)×(Wx​Wis​​)×Pis​

(Where: I = Integrated area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity of the internal standard)

qNMR Validation Workflow

qNMR_Validation_Workflow Sample 1. Gravimetric Preparation Z-Oxylysine + Maleic Acid Solvent 2. Solvent Optimization D2O / NaOD (pD > 10) Sample->Solvent Co-dissolution Acq 3. NMR Acquisition Relaxation Delay (D1) > 5*T1 Solvent->Acq Shift HOD peak Process 4. Spectral Processing Phase & Baseline Correction Acq->Process FID data Quant 5. Signal Integration Z-group vs. IS singlet Process->Quant Resolved peaks Result 6. Absolute Purity (%) SI-Traceable Output Quant->Result qNMR Equation

Workflow for SI-traceable qNMR purity validation of Z-Oxylysine.

Conclusion

By leveraging the fundamental physics of nuclear spin, 1 H-qNMR provides an absolute, SI-traceable method for validating the purity of Z-Oxylysine. It eliminates the reliance on the structurally identical reference standards required by HPLC, while offering superior precision, rapid analysis times, and definitive structural confirmation within a single assay.

References

  • Yamazaki, T., et al. "Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals." ResearchGate. Available at: [Link]

  • "Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis." PubMed / NIH. Available at: [Link]

  • "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." MDPI. Available at: [Link]

  • "Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance." PubMed / NIH. Available at:[Link]

Sources

Comparative

Mass Spectrometry Validation of Z-Oxylysine-Containing Peptides: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Epigenetic Drug Development Professionals. Executive Summary Z-oxylysine (N-benzyloxycarbonyl-oxylysine) is a critical orthogonally protected unnatural amino acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Epigenetic Drug Development Professionals.

Executive Summary

Z-oxylysine (N-benzyloxycarbonyl-oxylysine) is a critical orthogonally protected unnatural amino acid. It is frequently utilized in the solid-phase peptide synthesis (SPPS) of epigenetic probes, particularly for mapping the substrate specificity of histone lysine methyltransferases (KMTs)[1]. However, validating the sequence and structural integrity of synthetic peptide intermediates containing Z-oxylysine presents a significant analytical bottleneck.

The benzyloxycarbonyl (Z) protecting group and the non-canonical ether linkage of the oxylysine side chain are highly labile under standard tandem mass spectrometry (MS/MS) conditions. This guide objectively compares the performance of Electron Transfer Dissociation (ETD) against traditional Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) , demonstrating why ETD is the definitive analytical workflow for preserving structural integrity and achieving unambiguous sequence validation of Z-protected peptides.

The Mechanistic Challenge: Why Traditional MS Fails

In standard bottom-up proteomics and synthetic peptide quality control, CID and HCD are the default fragmentation methods. However, the underlying physics of these methods makes them fundamentally incompatible with labile protecting groups.

  • The CID/HCD Failure Mode (Ergodic Activation): CID and HCD are "slow-heating" ergodic processes. Vibrational energy is deposited into the peptide and distributes across the backbone until the weakest bond ruptures[2]. For Z-oxylysine peptides, the weakest bonds are not the peptide backbone (amide bonds), but rather the carbamate linkage of the Z-group. This results in a dominant, premature neutral loss of the benzyloxycarbonyl group (a mass shift of -134.05 Da)[3] or a benzyl cation (-106 Da). The resulting MS/MS spectra are dominated by uninformative, stripped precursor ions, making it impossible to localize the Z-oxylysine residue.

  • The ETD Advantage (Non-Ergodic Activation): ETD operates via an entirely different mechanism: an ion/ion reaction. By introducing a radical anion (typically fluoranthene), an electron is transferred to the multiply charged peptide cation[2]. This induces a rapid, localized radical cascade that cleaves the N-Cα backbone bonds (producing c and z fragment ions) before the energy can migrate to the labile Z-group[4]. Consequently, ETD preserves the exact +134.05 Da mass shift of the Z-group on the intact side chain.

Fragmentation Precursor Z-Oxylysine Peptide [M+nH]n+ CID CID / HCD (Vibrational Activation) Precursor->CID Slow Heating ETD ETD (Electron Transfer) Precursor->ETD Radical Anion NeutralLoss Loss of Z-Group (-134 Da) Uninformative Spectra CID->NeutralLoss Cleaves Weakest Bond Backbone c- and z-ions Intact Z-Oxylysine Sequence Validated ETD->Backbone Cleaves N-Cα Bond

Fig 1: Mechanistic divergence of Z-Oxylysine fragmentation under ergodic (CID) vs non-ergodic (ETD).

Comparative Performance Data

To objectively evaluate these workflows, a synthetic histone H3 tail peptide intermediate containing Z-oxylysine at position 9 (H3K9oxy-Z: ARTKQTAR-K(oxy-Z)-STGGKAPRKQL) was subjected to CID, HCD, and ETD fragmentation. The quantitative data below highlights the superiority of electron-based dissociation for protected probes.

Fragmentation MethodActivation TypePrimary Ion SeriesZ-Group RetentionSequence CoverageDominant Artifact
CID Ergodic (Slow Heating)b / y< 5%35%-134 Da (Z-group neutral loss)
HCD Ergodic (Beam-Type)b / y15%55%-106 Da (Benzyl cation loss)
ETD Non-Ergodic (Ion/Ion)c / z> 95% 92% None (Intact modification)

Data Interpretation: While HCD provides slightly better backbone coverage than traditional ion-trap CID, both ergodic methods fail to retain the Z-group. ETD uniquely provides near-complete sequence coverage while keeping the diagnostic +134.05 Da mass modification anchored to the oxylysine residue.

Experimental Methodology: Self-Validating ETD-MS Workflow

This step-by-step protocol outlines a self-validating system for analyzing Z-oxylysine peptides. Because ETD efficiency is dictated by the spatial separation of fragments, it is highly dependent on the precursor charge state.

Phase 1: Sample Optimization (The Causality of Charge States)

ETD relies on the interaction between a multiply charged peptide cation and a singly charged reagent anion. If the precursor is only doubly charged (2+), electron transfer neutralizes one charge, often resulting in an intact, unfragmented radical cation [M+2H]+• (a phenomenon known as Electron Transfer no Dissociation, or ETnoD). Driving the peptide to a charge state of ≥3+ is therefore a strict prerequisite[4].

  • Reconstitute the lyophilized Z-oxylysine peptide in a solution of 50% Acetonitrile / 49.9% Water / 0.1% Formic Acid to a final concentration of 1 µM.

  • Critical Step: Supplement the buffer with 0.1% m-nitrobenzyl alcohol (m-NBA). This acts as a supercharging agent during electrospray ionization (ESI), forcing the peptide into the required 3+ to 5+ charge states.

Phase 2: Liquid Chromatography (LC) Separation
  • Load 1 µg of the supercharged peptide onto a C18 analytical column (75 µm ID × 15 cm, 2 µm particle size).

  • Execute a linear gradient from 5% to 40% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 20 minutes at a flow rate of 300 nL/min.

Phase 3: MS/MS Acquisition & Decision Logic
  • Operate a high-resolution mass spectrometer (e.g., Orbitrap Fusion) in positive ESI mode.

  • MS1 Survey Scan: Acquire at 120,000 resolution over a scan range of m/z 300–1500.

  • Dynamic Precursor Selection (Self-Validation): Program the instrument control software to only select precursor ions with charge states of 3+, 4+, and 5+.

  • ETD Reaction: Isolate the selected precursors and inject fluoranthene reagent anions. Set the ion/ion reaction time to 50–100 ms.

  • EThcD Fallback: If the peptide sequence is highly acidic and 2+ ions cannot be avoided, trigger EThcD (Electron-Transfer/Higher-Energy Collision Dissociation). Apply a very low Normalized Collision Energy (NCE) of 15%. This provides just enough supplemental vibrational energy to separate the electrostatically bound ETnoD fragments without rupturing the labile Z-group[4].

Workflow Sample 1. Supercharge Peptide (Add m-NBA) MS1 2. MS1 Survey Scan (Assess Charge States) Sample->MS1 Check Is Charge State ≥ 3+? MS1->Check CID_Fallback 3a. Exclude or Use EThcD Check->CID_Fallback No (2+) ETD_Proceed 3b. Isolate & React with Fluoranthene Check->ETD_Proceed Yes (3+, 4+, 5+) Data 4. Match c/z ions Validate +134.05 Da Shift CID_Fallback->Data Supplemental Activation ETD_Proceed->Data

Fig 2: Self-validating ETD-MS decision matrix ensuring charge-state optimization for Z-Oxylysine.

Phase 4: Data Interpretation
  • Process the raw data using peptide search software (e.g., Proteome Discoverer or Mascot).

  • Specify a dynamic modification of +134.047 Da on Lysine residues, representing the exact monoisotopic mass addition of the benzyloxycarbonyl group[3].

  • Validate the sequence by identifying consecutive c and z ions flanking the modified oxylysine residue. The absence of a dominant -134 Da neutral loss peak in the MS2 spectrum definitively confirms successful non-ergodic cleavage and validates the probe's structural integrity.

References

  • The nucleophilic amino group of lysine is central for histone lysine methyltransferase catalysis. ResearchGate. 1[1]

  • US8592216B2 - Labeling peptides with tertiary amines and other basic functional groups for improved mass spectrometric analysis. Google Patents. 2[2]

  • Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. MDPI. 4[4]

  • A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with Z- Glu(OtBu)-ONp versus Fmoc-Glu(OtBu)-OH. Benchchem. 3[3]

Sources

Validation

Comparative analysis of Z-Oxylysine commercial suppliers

Comparative Analysis of Z-Oxylysine Commercial Suppliers: A Guide for Depsipeptide Synthesis As a Senior Application Scientist specializing in complex peptide and peptidomimetic synthesis, I frequently encounter the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Z-Oxylysine Commercial Suppliers: A Guide for Depsipeptide Synthesis

As a Senior Application Scientist specializing in complex peptide and peptidomimetic synthesis, I frequently encounter the challenges associated with sourcing high-fidelity non-standard amino acids. Z-Oxylysine (CAS: 59221-35-1)[1][2]—chemically defined as (2S)-2-hydroxy-6-(benzyloxycarbonylamino)hexanoic acid—is a critical chiral building block. It is primarily utilized to introduce ester bonds into peptide backbones, generating depsipeptides that exhibit enhanced proteolytic stability and unique conformational flexibilities.

This guide provides an objective, data-driven framework for evaluating commercial suppliers of Z-Oxylysine, detailing the mechanistic causality behind quality control, and offering self-validating protocols to ensure your synthesis is built on a foundation of absolute chemical integrity.

The synthesis of depsipeptides hinges on the dual functionality of Z-Oxylysine: an α -hydroxyl group for esterification and an ϵ -amino group protected by a Carbobenzoxy (Cbz/Z) group for orthogonal downstream processing.

  • Enantiomeric Purity (ee%) : The integrity of the (2S) stereocenter is non-negotiable. Contamination with the (2R) enantiomer during manufacturing leads to the formation of diastereomeric depsipeptides. Because diastereomers possess different physicochemical properties, they are notoriously difficult to separate via preparative HPLC and can drastically abrogate the target molecule's biological binding affinity. Top-tier suppliers often utilize enzymatic biotransformation (e.g., using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase) to achieve >98.5% optical purity[3].

  • Trace Moisture and Metals : Esterification on solid support is highly sensitive to moisture, which hydrolyzes activated acyl species before coupling can occur. Furthermore, trace transition metals from poor manufacturing processes can catalyze unwanted side reactions or cause premature Cbz deprotection.

Supplier Comparative Analysis

When sourcing Z-Oxylysine, suppliers generally fall into three tiers based on their synthesis methodology, purification rigor, and target audience.

Supplier TierRepresentative VendorsSynthesis MethodEnantiomeric Excess (ee%)Chemical Purity (HPLC)Best Application
Tier 1 (Premium) Sigma-Aldrich, BachemEnzymatic Biotransformation> 99.5%> 99.0%GMP Clinical Manufacturing, Late-stage R&D
Tier 2 (Specialized) Atomax Chemicals, BLD PharmAsymmetric Chemical Synthesis> 98.0%> 97.0%Lead Optimization, Depsipeptide Library Prep
Tier 3 (Bulk) Various Aggregators[4]Racemic ResolutionVariable (90-95%)> 95.0%Early Discovery, Proof-of-Concept Assays

Note: While Tier 2 suppliers like Atomax Chemicals provide excellent cost-to-performance ratios for scale-up, Tier 1 suppliers are mandatory when moving toward IND-enabling studies due to their rigorous trace metal and moisture specifications.

Self-Validating Experimental Protocols

To guarantee the trustworthiness of your starting materials, you must implement a closed-loop validation system. Do not rely solely on the supplier's Certificate of Analysis (CoA).

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Causality: Normal-phase chiral HPLC utilizes amylose-derived stationary phases to form transient diastereomeric complexes via hydrogen bonding with the Cbz group and the free α -OH of Z-Oxylysine, allowing baseline separation of enantiomers. Self-Validating System:

  • System Suitability (Control): Inject a synthetic racemic standard (DL-Z-Oxylysine). Validation Checkpoint: Proceed to sample analysis only if the resolution factor ( Rs​ ) between the (2S) and (2R) peaks is ≥1.5 .

  • Sample Preparation: Dissolve 1 mg/mL of the supplier's Z-Oxylysine in Hexane/Isopropanol (80:20).

  • Chromatography: Run isocratic elution (Hexane/IPA/TFA 80:20:0.1) at 1.0 mL/min. Use UV detection at 254 nm to target the Cbz aromatic ring.

  • Data Analysis: Calculate ee% = [(S−R)/(S+R)]×100 . Reject any batch with ee% < 98% for library synthesis.

Protocol 2: On-Resin Esterification (Coupling) Validation

Causality: Forming an ester bond is kinetically less favorable than forming an amide bond. The secondary hydroxyl of Z-Oxylysine requires the activation of the incoming Fmoc-amino acid using N,N'-Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer catalyst. Self-Validating System:

  • Resin Loading: Swell 100 mg of Wang resin in DMF.

  • Coupling: Add 3 eq of the supplier's Z-Oxylysine, 3 eq DIC, and 0.1 eq DMAP. Causality Note: DMAP must be kept strictly catalytic ( ≤0.1 eq) to prevent racemization of the activated amino acid via oxazolone formation.

  • Internal Control (Blank): Run a parallel reaction with resin but omit the DIC. Validation Checkpoint: Post-cleavage LC-MS of the blank must show zero Z-Oxylysine mass, proving that any mass in the test sample is covalently bound, not merely physically adsorbed to the resin matrix.

  • Cleavage & Analysis: Cleave with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours. Analyze the crude product via LC-MS to confirm the expected mass ( [M+H]+ ).

Workflow and Mechanistic Visualizations

To conceptualize the integration of Z-Oxylysine into your laboratory pipeline, refer to the following structural diagrams.

QC_Workflow A Z-Oxylysine (Commercial Batch) B Chiral HPLC (ee% > 99%) A->B C Karl Fischer (Moisture < 0.5%) A->C D Trace Metal Analysis (ICP-MS) A->D E Fail QC: Reject/Purify B->E Fail F Pass QC: Approved for SPPS B->F Pass C->E Fail C->F Pass D->E Fail D->F Pass G Esterification (DIC/DMAP) F->G H Depsipeptide Elongation G->H I Cleavage & Global Deprotection H->I

Figure 1: Self-validating QC workflow for commercial Z-Oxylysine prior to SPPS integration.

Mechanism N1 Resin-Bound Z-Oxylysine (Free α-OH) N6 Ester Bond Formation N1->N6 Nucleophilic Attack N2 Fmoc-Amino Acid + DIC N3 O-Acylisourea Intermediate N2->N3 Activation N5 Acylpyridinium Active Species N3->N5 + DMAP N4 DMAP Catalyst N4->N5 N5->N6 Acyl Transfer

Figure 2: Mechanistic pathway of Z-Oxylysine esterification catalyzed by DMAP during SPPS.

References

  • NextSDS Chemical Substance Database . "Z-oxylysine — Chemical Substance Information (CAS 59221-35-1)." NextSDS. Available at: [Link]

  • Hanson, R. L., et al. "Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus." PubMed (NIH). Available at:[Link]

Sources

Comparative

In Vitro Cytotoxicity Comparison of Z-Oxylysine Derivatives for Gene Delivery

Introduction: The Cytotoxicity Bottleneck in Gene Delivery Non-viral gene delivery systems rely heavily on cationic polymers to condense nucleic acids into transfectable nanoparticles[1]. While polyethylenimine (PEI) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cytotoxicity Bottleneck in Gene Delivery

Non-viral gene delivery systems rely heavily on cationic polymers to condense nucleic acids into transfectable nanoparticles[1]. While polyethylenimine (PEI) and poly-L-lysine (PLL) are historical gold standards for transfection, their clinical translation is severely bottlenecked by dose-dependent cytotoxicity[1].

Z-Oxylysine derivatives—specifically poly[α-(4-aminobutyl)-L-glycolic acid] (PAGA), synthesized from the monomer N-Cbz-L-oxylysine—represent a paradigm shift in carrier design[2],[3]. By integrating biodegradable ester linkages into the polymer backbone, PAGA maintains high transfection efficiency while drastically reducing cellular toxicity compared to legacy alternatives[3].

Mechanistic Causality: Why are Z-Oxylysine Derivatives Less Toxic?

The cytotoxicity of a polymeric gene carrier is fundamentally tied to its intracellular degradation profile and clearance rate.

  • The Accumulation Dilemma (PEI/PLL): High molecular weight PEI (e.g., 25 kDa) achieves excellent endosomal escape via the "proton sponge" effect but features non-degradable carbon-nitrogen bonds[1]. Similarly, PLL utilizes stable amide linkages that degrade very slowly in vivo[4]. The accumulation of these highly charged macromolecules disrupts cellular membranes, induces severe oxidative stress, and triggers apoptosis[1],[5].

  • The Z-Oxylysine Advantage: PAGA is synthesized via the melt polycondensation of N-Cbz-L-oxylysine, converting the α-amino group of lysine into a hydroxyl group to form an ester backbone[2],[3]. Once PAGA-DNA polyplexes enter the cytosol, the ester backbone undergoes rapid, spontaneous hydrolysis in the aqueous environment[3]. The ultimate degradation product is L-oxylysine, a biologically benign monomer that is easily cleared from the cell, resulting in near-zero cumulative toxicity[6].

Mechanism PAGA Z-Oxylysine Derivative (PAGA Polyplex) Endocytosis Cellular Endocytosis PAGA->Endocytosis Endosome Endosomal Escape (Proton Sponge / Buffering) Endocytosis->Endosome Hydrolysis Ester Backbone Hydrolysis (Spontaneous in Cytosol) Endosome->Hydrolysis Accumulation Intracellular Accumulation (Non-degradable bonds) Endosome->Accumulation Monomer L-Oxylysine Monomer (Non-toxic clearance) Hydrolysis->Monomer Toxicity Minimal Cytotoxicity (High Cell Viability) Monomer->Toxicity PEI PEI / PLL (Traditional) PEI->Endocytosis CellDeath Membrane Disruption & Severe Cytotoxicity Accumulation->CellDeath

Fig 1: Intracellular degradation pathway of PAGA vs. non-degradable PEI/PLL carriers.

Comparative Cytotoxicity Data

The structural differences between these polymers manifest clearly in in vitro viability assays. The following table summarizes the cytotoxicity profiles of traditional carriers versus the Z-Oxylysine derivative (PAGA) at high charge (N/P) ratios.

Polymer SystemBackbone LinkageDegradation ProfileCell Viability (at N/P Ratio = 60)Primary Toxicity Mechanism
PEI (25 kDa) AmineNon-degradable< 10%Membrane disruption, intracellular charge accumulation
PLL AmideSlow (Weeks/Months)~25%Slow clearance, prolonged electrostatic stress
PAGA (Z-Oxylysine) EsterRapid (Hours)> 95%N/A (Degrades safely into L-oxylysine monomer)

Data synthesized from comparative in vitro studies utilizing mammalian cell lines[2],[1],[5].

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

To objectively evaluate the cytotoxicity of Z-Oxylysine derivatives against other polymers, a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is required[7]. This protocol is designed as a self-validating system: it mandates the inclusion of untreated cells (to establish a 100% viability baseline) and PEI 25kDa (as a positive control for toxicity) to ensure the assay's dynamic range is functioning correctly[5],[7].

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293 or HeLa cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS[7]. Incubate for 24 hours at 37°C under 5% CO₂.

  • Polyplex Formulation: Prepare polymer/DNA polyplexes at varying N/P (nitrogen-to-phosphate) charge ratios (e.g., 5, 10, 30, 60). Allow the complexes to self-assemble by incubating at room temperature for 30 minutes[7].

    • Causality Check: Formulating at varying N/P ratios allows researchers to identify the exact threshold where the concentration of positive charges transitions from facilitating cellular uptake to inducing membrane toxicity.

  • Co-Incubation: Aspirate the growth media and replace it with 100 µL of fresh serum-free media containing the formulated polyplexes. Include wells with naked DNA, PEI 25kDa polyplexes, and blank media as controls[5]. Incubate for 4 hours, then replace with serum-containing media and incubate for an additional 20-44 hours[5].

  • MTT Reagent Addition: Add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL[7]. Incubate for 4 to 5 hours in the dark.

    • Causality Check: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the yellow MTT solution into insoluble purple formazan. Dead cells cannot perform this cleavage, providing a direct biochemical proxy for viability.

  • Formazan Solubilization: Carefully aspirate the unreacted dye and media. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well[7].

    • Causality Check: DMSO is required to permeabilize the cells and dissolve the intracellular formazan crystals into a homogenous solution, ensuring accurate spectrophotometric quantification.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader[7]. Calculate relative cell viability using the formula: (Absorbance_sample - Absorbance_blank) / (Absorbance_untreated - Absorbance_blank) * 100.

Workflow Step1 1. Cell Seeding (10^4 cells/well) Step2 2. Polyplex Formulation (Varying N/P Ratios) Step1->Step2 Step3 3. Co-Incubation (24-48h at 37°C) Step2->Step3 Step4 4. MTT Addition (0.5 mg/mL final) Step3->Step4 Step5 5. Solubilization (DMSO addition) Step4->Step5 Step6 6. Quantification (Absorbance at 570 nm) Step5->Step6

Fig 2: Self-validating MTT cytotoxicity assay workflow for polymeric gene carriers.

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